molecular formula C4H10ClNO2 B556076 H-DL-Ala-OMe.HCl CAS No. 14316-06-4

H-DL-Ala-OMe.HCl

Cat. No.: B556076
CAS No.: 14316-06-4
M. Wt: 139.58 g/mol
InChI Key: IYUKFAFDFHZKPI-UHFFFAOYSA-N
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Description

H-DL-Ala-OMe.HCl, also known as this compound, is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl D-alaninate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUKFAFDFHZKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80928899
Record name Methyl alaninatato--hydrogen chlorido (1/1)
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Molecular Weight

139.58 g/mol
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CAS No.

13515-97-4, 2491-20-5, 14316-06-4
Record name Alanine, methyl ester, hydrochloride (1:1)
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Record name Methyl L-alaninate hydrochloride
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Record name Methyl DL-alaninate hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to H-DL-Ala-OMe.HCl: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Ala-OMe.HCl, the hydrochloride salt of DL-alanine methyl ester, is a versatile and fundamental building block in the fields of organic synthesis, medicinal chemistry, and biochemical research. Its bifunctional nature, possessing both a primary amine and a methyl ester, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, most notably peptides and their derivatives. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on experimental details and workflows relevant to laboratory practice.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder. As a racemic mixture, it is optically inactive. The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base.

Structure

The chemical structure of this compound consists of a central chiral carbon atom bonded to an amino group (protonated as an ammonium chloride salt), a methyl group, a hydrogen atom, and a methoxycarbonyl group.

Molecular Formula: C₄H₁₀ClNO₂

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 139.58 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 158 °C[2]
Solubility Soluble in water and methanol.[2]
Stability Stable under recommended storage conditions (cool and dry). Hygroscopic.[1]
CAS Number 13515-97-4[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes typical spectroscopic data.

SpectroscopyKey Peaks and Assignments
¹H NMR δ (ppm): ~1.5 (d, 3H, -CH₃), ~3.8 (s, 3H, -OCH₃), ~4.1 (q, 1H, -CH)
¹³C NMR δ (ppm): ~15 (-CH₃), ~49 (-CH), ~53 (-OCH₃), ~171 (C=O)
FTIR ν (cm⁻¹): ~2900-3100 (C-H stretch), ~1740 (C=O ester stretch), ~1500-1600 (N-H bend)
Mass Spec. m/z: 104 ([M-Cl]⁺), fragmentation peaks corresponding to the loss of the methoxy group (-OCH₃) and the methoxycarbonyl group (-COOCH₃).[3][4][5][6][7]

Experimental Protocols

Synthesis of this compound via Esterification with Thionyl Chloride

This protocol describes a common and efficient method for the synthesis of this compound from DL-alanine.

Materials:

  • DL-Alanine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a fume hood, suspend DL-alanine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.1 - 1.2 equivalents) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Ensure adequate ventilation and slow addition to control the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.[8] This typically takes several hours.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid residue.

  • Purification: Wash the crude product with cold diethyl ether to remove any unreacted thionyl chloride and other organic impurities. Collect the purified white solid by vacuum filtration using a Büchner funnel.

  • Drying: Dry the product under vacuum to obtain pure this compound.

Recrystallization for Further Purification

For obtaining high-purity this compound, recrystallization can be performed.

Materials:

  • Crude this compound

  • Methanol

  • Diethyl Ether

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.[2]

  • Precipitation: Slowly add diethyl ether to the warm methanolic solution until it becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • Drying: Dry the purified crystals under vacuum.

Applications in Research and Development

This compound is a cornerstone reagent in the synthesis of peptides and other biologically active molecules.

Role as a Building Block in Drug Discovery

In the landscape of drug discovery, small, reactive molecules known as building blocks are essential for the construction of novel chemical entities.[9][10][11][] this compound serves as an ideal building block due to its readily available amine and protected carboxylic acid functionalities. This allows for sequential and controlled chemical modifications, which is a fundamental principle in the design and synthesis of new drug candidates.

G Logical Flow of Building Blocks in Drug Discovery cluster_0 Building Block Universe cluster_1 Synthesis & Screening cluster_2 Drug Development This compound This compound Combinatorial Synthesis Combinatorial Synthesis This compound->Combinatorial Synthesis Other Amino Acid Derivatives Other Amino Acid Derivatives Other Amino Acid Derivatives->Combinatorial Synthesis Heterocyclic Scaffolds Heterocyclic Scaffolds Heterocyclic Scaffolds->Combinatorial Synthesis Functionalized Rings Functionalized Rings Functionalized Rings->Combinatorial Synthesis Lead Generation Lead Generation Combinatorial Synthesis->Lead Generation High-Throughput Screening High-Throughput Screening Lead Generation->High-Throughput Screening Lead Optimization Lead Optimization High-Throughput Screening->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Candidate Clinical Candidate Preclinical Studies->Clinical Candidate

Role of this compound in Drug Discovery.
Experimental Workflow: Dipeptide Synthesis

The following workflow outlines the general steps for synthesizing a dipeptide using this compound in a solution-phase approach.[13]

G Solution-Phase Dipeptide Synthesis Workflow Start Start Neutralize Neutralize this compound to free amine Start->Neutralize Couple Couple with N-protected amino acid using a coupling reagent (e.g., HATU) Neutralize->Couple Workup Aqueous Work-up to remove byproducts Couple->Workup Purify Purify protected dipeptide (e.g., column chromatography) Workup->Purify Deprotect Deprotect N-terminus (e.g., piperidine for Fmoc) Purify->Deprotect Final_Purify Final Purification of Dipeptide Deprotect->Final_Purify End End Final_Purify->End

Workflow for Dipeptide Synthesis.

A more detailed protocol for solid-phase peptide synthesis (SPPS), where this compound would be used in its protected form (e.g., Fmoc-DL-Ala-OH) and coupled to a resin-bound amino acid, follows a cyclical process of deprotection and coupling.[14][15][16][17][18]

Biological Context: Alanine Metabolism

While there are no specific signaling pathways directly attributed to this compound, upon hydrolysis of the methyl ester in a biological system, it would yield DL-alanine. Alanine is a non-essential amino acid that plays a central role in metabolism, particularly in the glucose-alanine cycle.

G Alanine Metabolism via the Glucose-Alanine Cycle cluster_0 Muscle cluster_1 Liver Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Alanine_M Alanine Pyruvate->Alanine_M Alanine Transaminase Alanine_L Alanine Alanine_M->Alanine_L Bloodstream Amino_Acids Amino Acids (from protein breakdown) Glutamate_M Glutamate Amino_Acids->Glutamate_M Glutamate_M->Alanine_M Pyruvate_L Pyruvate Alanine_L->Pyruvate_L Alanine Transaminase Glutamate_L Glutamate Alanine_L->Glutamate_L Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose Bloodstream Urea Urea a_Keto_L α-Ketoglutarate a_Keto_L->Pyruvate_L Glutamate_L->Urea

The Glucose-Alanine Cycle.

Conclusion

This compound is a fundamental and versatile chemical entity with significant applications in synthetic and medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and utility as a building block for more complex molecules, particularly peptides, ensure its continued importance in research and development. This guide provides the essential technical information for its effective use in a laboratory setting.

References

H-DL-Ala-OMe.HCl in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-DL-Ala-OMe.HCl, chemically known as DL-Alanine methyl ester hydrochloride, is a versatile and fundamental building block in the field of biochemistry and pharmaceutical development. As a derivative of the racemic amino acid alanine, it provides a crucial starting point for the synthesis of a wide array of peptides and other bioactive molecules. Its utility spans from the creation of novel therapeutic agents to the investigation of fundamental biochemical processes such as enzyme activity and cellular signaling. This technical guide provides an in-depth overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.

Core Applications in Biochemistry

This compound and its individual stereoisomers, L-Alanine methyl ester hydrochloride and D-Alanine methyl ester hydrochloride, are primarily utilized as building blocks in the synthesis of peptides and peptidomimetics.[1][2] The methyl ester protection of the carboxylic acid group and the hydrochloride salt form enhance its solubility and stability, making it a convenient reagent for peptide synthesis.[3] Beyond peptide synthesis, this compound and its derivatives are employed in a variety of biochemical research areas:

  • Pharmaceutical Development: It serves as a precursor for the synthesis of pharmaceuticals, including antiviral and anticancer agents.[2][4][5] The incorporation of D-alanine, in particular, can enhance the stability of peptides against enzymatic degradation.

  • Biochemical Research: It is used in studies related to protein synthesis, enzyme activity, and metabolic pathways.[1][3] Its structural similarity to natural amino acids allows it to be used as a probe in studying enzymatic processes.[6]

  • Neurochemistry: Derivatives of alanine methyl ester are utilized in research investigating neurotransmitter functions, with potential applications in the development of treatments for neurological disorders.[7]

Quantitative Data: Bioactivity of Peptides Containing Alanine Derivatives

The incorporation of DL-alanine or its stereoisomers into peptide structures can confer significant biological activity. A prime example is the synthesis of anticancer peptides. The data below showcases the cytotoxic activity of a synthesized D-alanine containing cyclic peptide, [d-Ala]-nocardiotide A, against a human cancer cell line.

PeptideCell LineBioactivity MetricValueReference
[d-Ala]-nocardiotide AHeLaIC5052 µM[5][8][9]
nocardiotide A (parent compound)HeLaIC5059 µM[5][8][9]

Experimental Protocols

The following protocols provide detailed methodologies for the use of alanine methyl ester hydrochlorides in peptide synthesis.

Protocol 1: Solution-Phase Dipeptide Synthesis using H-L-Ala-OMe.HCl

This protocol is adapted for the synthesis of a dipeptide using H-L-Ala-OMe.HCl and an N-terminally protected amino acid (e.g., Fmoc-L-alanine).

Materials:

  • Fmoc-L-alanine

  • H-L-Ala-OMe.HCl

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • Preparation of the Amine Component:

    • Dissolve H-L-Ala-OMe.HCl (1.0 equivalent) in DCM.

    • Add DIPEA (1.1 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve Fmoc-L-alanine (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated Fmoc-L-alanine solution to the neutralized H-L-Ala-OMe solution.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to obtain the desired dipeptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-DL-Ala-OH

This protocol outlines the general workflow for incorporating a DL-alanine residue into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-compatible resin (e.g., Wang resin, Rink amide resin)

  • Fmoc-DL-Ala-OH

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., DIPEA, N-methylmorpholine)

  • Deprotection solution: 20% piperidine in DMF

  • DMF

  • DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate a solution of Fmoc-DL-Ala-OH (e.g., 4 equivalents) with a coupling reagent (e.g., HCTU, 3.95 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 1-2 hours) to form the peptide bond.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The biological effects of molecules synthesized using this compound can often be traced to their interaction with specific cellular signaling pathways. For instance, L-alanine has been shown to protect pancreatic beta-cells from apoptosis induced by pro-inflammatory cytokines.[10] This protective effect involves the modulation of key signaling pathways like the NF-κB pathway.

Cytokine_Induced_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IFN-γ) Receptor Cytokine Receptors Cytokines->Receptor Binding IKK IKK Complex Receptor->IKK Activation PKCdelta PKCδ Receptor->PKCdelta Activation IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB_inactive NF-κB (inactive) NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active Release Gene_Expression Pro-apoptotic Gene Expression NFkappaB_active->Gene_Expression Nuclear Translocation & Transcription Apoptosis Apoptosis PKCdelta->Apoptosis Pro-apoptotic signaling L_Alanine L-Alanine L_Alanine->NFkappaB_active Inhibition Gene_Expression->Apoptosis Induction

References

An In-depth Technical Guide to the Physical and Chemical Stability of H-DL-Ala-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical stability of H-DL-Alanine methyl ester hydrochloride (H-DL-Ala-OMe.HCl). The information is compiled from publicly available scientific literature and technical data sheets. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, formulation, and peptide synthesis.

Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of the racemic amino acid alanine. It is a white to off-white crystalline powder or solid.[1][2] As a building block in peptide synthesis and other chemical reactions, understanding its fundamental properties is crucial for its proper handling, storage, and application.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Name DL-Alanine methyl ester hydrochloride[1]
Synonyms Methyl DL-alaninate hydrochloride, H-DL-Ala-OMe·HCl[2][3]
CAS Number 13515-97-4[1]
Molecular Formula C₄H₁₀ClNO₂[1][4]
Molecular Weight 139.58 g/mol [1][4]
Appearance White to off-white powder or solid[1][2]
Melting Point 154 - 156 °C[1]
Solubility Soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][3][5]
Purity ≥ 99% (by HPLC)[1]

Chemical Stability and Degradation

This compound is generally stable under recommended storage conditions.[2] However, as an amino acid ester hydrochloride, it is susceptible to degradation under certain environmental conditions. The primary degradation pathways for amino acid esters include hydrolysis of the ester bond, and for amino acids in general, deamination and decarboxylation, particularly at elevated temperatures.[6]

Hydrolytic Stability
Thermal Stability and Degradation Pathways

Thermal degradation of amino acids can lead to deamination and decarboxylation.[7] Pyrolysis of alanine has been shown to produce 3,6-dimethylpiperazine-2,5-dione.[7] It is plausible that this compound could follow similar degradation pathways upon exposure to high temperatures. The hydrochloride salt may also release hydrogen chloride gas at elevated temperatures.

Photostability

The potential for photodegradation of this compound has not been extensively reported in the available literature. As part of a comprehensive stability assessment, photostability studies under controlled light exposure are recommended to determine any light-induced degradation.

Oxidative Stability

The molecule is susceptible to degradation by strong oxidizing agents.[8] Forced degradation studies using oxidizing agents like hydrogen peroxide are necessary to understand the potential oxidative degradation pathways and products.

Physical Stability

Hygroscopicity

This compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere.[9][10] The absorption of water can significantly impact the physical and chemical stability of the substance, potentially leading to deliquescence, changes in crystal structure, and acceleration of hydrolytic degradation.[11] Quantitative data on the hygroscopicity of this compound, such as a moisture sorption isotherm, is not available in the reviewed literature but is a critical parameter for determining appropriate packaging and storage conditions.

Solid-State Stability

The solid-state stability of this compound is crucial for its shelf-life as a raw material. Factors such as temperature, humidity, and light can influence its physical form and chemical purity over time. The recommended storage conditions are at 4°C, sealed away from moisture.[2] For solutions, storage at -20°C for up to one month or -80°C for up to six months is suggested.[2]

Proposed Experimental Protocols for Stability Assessment

Due to the limited availability of specific stability data for this compound, the following section outlines proposed experimental protocols based on general guidelines for pharmaceutical stability testing. These protocols would need to be validated for this specific compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[8][12]

Table 2: Proposed Conditions for Forced Degradation Studies of this compound

Stress ConditionProposed Protocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30, 60, 120 minutes), monitoring for degradation. Neutralize the solution before analysis.
Oxidative Degradation Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
Thermal Degradation Expose the solid powder to dry heat at a temperature below its melting point (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
Photodegradation Expose the solid powder and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), should be developed to separate the parent compound from all significant degradation products.[13][14]

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Base Hydrolysis (0.1M NaOH, RT) Base->HPLC Analyze Samples Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (Solid, 80°C) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS for Impurity Identification HPLC->LCMS Characterize Degradants Method Validated Stability- Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Drug This compound (Solid & Solution) Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Thermal Expose to Stress Drug->Photo Expose to Stress

Workflow for Forced Degradation Studies.
Hygroscopicity Testing

A dynamic vapor sorption (DVS) analyzer can be used to obtain a moisture sorption-desorption isotherm. This provides quantitative data on the extent and rate of water uptake at various relative humidity (RH) levels.

Proposed DVS Protocol:

  • Equilibrate a sample of this compound at a low RH (e.g., 5%) until a stable weight is achieved.

  • Increase the RH in steps (e.g., 10% increments) from 5% to 95%, allowing the sample to equilibrate at each step.

  • Decrease the RH in the same steps back to 5% to assess the desorption profile.

  • The change in mass at each RH step is recorded to generate the isotherm.

The results can be used to classify the hygroscopicity of this compound according to established pharmaceutical guidelines.

Hygroscopicity_Testing_Workflow Hygroscopicity Assessment Workflow cluster_protocol Dynamic Vapor Sorption (DVS) Protocol cluster_data Data Analysis Start Place Sample in DVS Equilibrate Equilibrate at 5% RH Start->Equilibrate Sorption Increase RH in steps to 95% Equilibrate->Sorption Sorption Cycle Desorption Decrease RH in steps to 5% Sorption->Desorption Desorption Cycle Isotherm Generate Sorption-Desorption Isotherm Plot Desorption->Isotherm Collect Mass Change Data Classification Classify Hygroscopicity (e.g., Ph. Eur. criteria) Isotherm->Classification

Workflow for Hygroscopicity Testing.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the primary tool for assessing the purity and stability of this compound.[13][15] Since the molecule lacks a strong UV chromophore, derivatization or the use of a universal detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary for sensitive detection. A reversed-phase column would likely be suitable for separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for identifying volatile degradation products, particularly from thermal degradation studies.[7] Derivatization of the amino acid ester may be required to improve its volatility for GC analysis.

Summary and Recommendations

This compound is a foundational building block in various scientific applications. While its basic physicochemical properties are documented, there is a notable lack of in-depth, publicly available data on its stability profile. It is known to be hygroscopic and susceptible to degradation by strong oxidizing agents.

For researchers and drug development professionals, it is highly recommended to:

  • Conduct comprehensive forced degradation studies to understand its degradation pathways and identify potential impurities.

  • Develop and validate a stability-indicating analytical method for accurate purity assessment and stability monitoring.

  • Perform quantitative hygroscopicity testing to establish appropriate handling, packaging, and storage requirements.

  • Establish a long-term stability program under intended storage conditions to define its shelf-life.

By undertaking these studies, a robust understanding of the stability of this compound can be established, ensuring its quality and performance in its intended applications.

References

H-DL-Ala-OMe.HCl as a Chiral Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis and pharmaceutical development, the strategic use of chiral building blocks is paramount for the efficient construction of enantiomerically pure molecules. H-DL-Ala-OMe.HCl, the hydrochloride salt of the racemic methyl ester of alanine, serves as a readily available and versatile precursor to its constituent D- and L-enantiomers. These enantiomers, H-D-Ala-OMe.HCl and H-L-Ala-OMe.HCl, are valuable C3 chiral synthons, finding extensive application in peptide synthesis, the development of chiral auxiliaries, and as starting materials for a variety of bioactive molecules, including antiviral and antibacterial agents.[1][2][3] This technical guide provides a comprehensive overview of the properties, resolution, and synthetic applications of this compound, complete with detailed experimental protocols and comparative data to aid researchers in its effective utilization.

Physicochemical Properties

The hydrochloride salt form of alanine methyl ester enhances its stability and water solubility, making it a convenient reagent for various synthetic transformations.[4] The key physicochemical properties of the racemic mixture and its individual enantiomers are summarized in the table below.

PropertyH-DL-Ala-OMe·HClH-L-Ala-OMe·HClH-D-Ala-OMe·HCl
CAS Number 13515-97-42491-20-514316-06-4
Molecular Formula C₄H₁₀ClNO₂C₄H₁₀ClNO₂C₄H₁₀ClNO₂
Molecular Weight 139.58 g/mol 139.58 g/mol 139.58 g/mol
Appearance White to off-white crystalline solidWhite to light yellow crystalline powderWhite crystalline powder
Melting Point 154-156 °C109-111 °C108-110 °C
Solubility Soluble in waterSoluble in water (100 mg/mL)Soluble in water (100 mg/mL)
Optical Rotation Not applicable (racemic)[α]²⁵/D +7.0° (c=1.6 in methanol)Not specified in findings

Chiral Resolution of this compound

A critical step in utilizing this compound as a chiral building block is its resolution into the individual D- and L-enantiomers. The primary methods for this separation are diastereomeric salt formation and enzymatic kinetic resolution.

Enzymatic Kinetic Resolution of N-Acetyl-DL-Alanine Methyl Ester

While a direct enzymatic resolution protocol for this compound was not detailed in the search results, a highly efficient method for the kinetic resolution of the corresponding N-acetylated derivative has been reported. This process selectively hydrolyzes the L-enantiomer, allowing for the separation of the unreacted N-acetyl-D-alanine methyl ester.[5][6]

Experimental Protocol: Enzymatic Kinetic Resolution [5][6]

  • Enzyme Expression and Immobilization: The esterase from Bacillus cereus is expressed in E. coli BL21 (DE3). The cells are then harvested and immobilized by embedding and cross-linking to enhance reusability.

  • Reaction Setup: A solution of N-acetyl-DL-alanine methyl ester (700 mM) is prepared in a suitable buffer (pH 7.0).

  • Enzymatic Hydrolysis: The immobilized E. coli cells expressing the esterase are added to the substrate solution. The reaction mixture is incubated at 40°C with stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining substrate (N-acetyl-D-alanine methyl ester) and the product (N-acetyl-L-alanine).

  • Work-up and Separation: Upon completion (when the enantiomeric excess of the D-ester is >99%), the immobilized cells are filtered off. The filtrate is then subjected to extraction or chromatography to separate the N-acetyl-D-alanine methyl ester from the N-acetyl-L-alanine. The N-acetyl group can then be removed under acidic or basic conditions to yield H-D-Ala-OMe.HCl.

This enzymatic method provides N-acetyl-D-alanine methyl ester with an enantiomeric excess of up to 99.99%.[6]

Enzymatic_Resolution_Workflow cluster_start Starting Material cluster_process Enzymatic Hydrolysis cluster_products Products cluster_final Final Product Racemic_N_Acetyl N-Acetyl-DL-Ala-OMe Reaction Selective Hydrolysis of L-enantiomer Racemic_N_Acetyl->Reaction Substrate Enzyme Immobilized Esterase (from B. cereus) Enzyme->Reaction Catalyst D_Enantiomer N-Acetyl-D-Ala-OMe (unreacted) Reaction->D_Enantiomer Separation L_Product N-Acetyl-L-Ala (hydrolyzed) Reaction->L_Product Separation Final_D_Ala H-D-Ala-OMe.HCl D_Enantiomer->Final_D_Ala Deprotection

Caption: Workflow for the enzymatic kinetic resolution of N-acetyl-DL-alanine methyl ester.

Diastereomeric Salt Resolution

A classical method for resolving racemic amines and their salts is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or its derivatives.[7][8][9] Although a specific protocol for this compound was not found, a general procedure can be outlined.

General Experimental Protocol: Diastereomeric Salt Resolution

  • Neutralization: this compound is neutralized with a base (e.g., NaHCO₃ or a tertiary amine) in a suitable solvent to obtain the free racemic amine, DL-alanine methyl ester.

  • Salt Formation: A solution of the chiral resolving agent (e.g., L-(+)-tartaric acid or a derivative) in a suitable solvent is added to the solution of the racemic amine. The choice of solvent is crucial for selective crystallization.

  • Crystallization: The mixture is allowed to stand, possibly with cooling, to induce the crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate out of the solution.

  • Isolation and Purification: The crystalline diastereomeric salt is isolated by filtration. It can be further purified by recrystallization to achieve high diastereomeric purity. The optical purity can be monitored by polarimetry or chiral HPLC analysis of the liberated amine.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the enantiomerically enriched amine. The amine is then extracted into an organic solvent.

  • Salt Formation: The free amine is then treated with HCl to form the corresponding enantiomerically pure hydrochloride salt, which can be isolated as a crystalline solid.

Applications in Asymmetric Synthesis

Both D- and L-alanine methyl ester hydrochloride are versatile building blocks in a wide range of asymmetric syntheses.

Peptide Synthesis

A primary application of H-L-Ala-OMe.HCl and H-D-Ala-OMe.HCl is in peptide synthesis, where they serve as the C-terminal ester-protected alanine residue.[10] The choice of coupling reagent is critical for efficient peptide bond formation and to minimize racemization.

Comparative Yields of Peptide Coupling Reagents

Coupling ReagentAdditiveBaseSolventReaction Time (min)Typical Yield (%)
HATU HOAtDIPEADMF30~99[3]
HBTU HOBtDIPEADMF30~95-98[3]
TBTU HOBtDIPEADMF30~95-98[3]
PyBOP HOBtDIPEADMF30~95[3]
COMU -DIPEADMF15-30>99[3]

Experimental Protocol: Dipeptide Synthesis (Boc-D-Ala-Gly-OMe) [10]

  • Activation of Boc-D-Ala-OH: In a round-bottomed flask, dissolve Boc-D-Ala-OH (1.2 equiv) in a minimum amount of DMF and cool to 0°C. Add HOAt (1.2 equiv), HATU (1.2 equiv), and DIPEA (2.4 equiv). Stir for 5-10 minutes.

  • Coupling Reaction: To the activated amino acid solution, add H-Gly-OMe.HCl (1 equiv) and another portion of DIPEA (2.4 equiv). Ensure the reaction pH is ≥ 8.

  • Reaction Progression: Stir the reaction mixture overnight at room temperature. Monitor the reaction by TLC.

  • Work-up: After completion, the reaction mixture is typically worked up by aqueous extraction to remove water-soluble byproducts and the solvent is removed under reduced pressure.

  • Purification: The crude dipeptide is purified by silica gel column chromatography.

Peptide_Synthesis_Workflow cluster_reactants Reactants cluster_activation Activation cluster_coupling Peptide Bond Formation cluster_deprotection Deprotection Boc_AA Boc-Amino Acid Activated_Ester Activated Ester Boc_AA->Activated_Ester Ala_Ester H-Ala-OMe.HCl Dipeptide Protected Dipeptide Ala_Ester->Dipeptide Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Activated_Ester->Dipeptide Final_Peptide Final Dipeptide Dipeptide->Final_Peptide

Caption: General workflow for dipeptide synthesis using H-Ala-OMe.HCl.

Synthesis of Chiral Auxiliaries and Catalysts

Enantiomerically pure alanine methyl ester is a valuable starting material for the synthesis of more complex chiral auxiliaries and organocatalysts. A notable example is the synthesis of chiral imidazolidinone organocatalysts, often referred to as MacMillan catalysts.[11]

Experimental Protocol: Synthesis of a Chiral Imidazolidinone Catalyst from H-L-Ala-OMe.HCl [11]

  • Amidation: A solution of methylamine in ethanol is charged into a round-bottomed flask. H-L-Ala-OMe.HCl (1.0 equiv) is added, and the mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure.

  • Imine Formation: The crude L-alanine-N-methylamide hydrochloride is dissolved in methanol. Pivaldehyde is added, and the mixture is stirred. The reaction progress is monitored by ¹H NMR.

  • Cyclization and Salt Formation: After imine formation is complete, the mixture is cooled, and acetyl chloride is added dropwise. The resulting solution is stirred, and then concentrated. The product is precipitated by the addition of an ethereal solvent and collected by filtration to yield the chiral imidazolidinone hydrochloride salt. This method consistently affords the product in good yield (77-80% for 3 steps) and high enantiomeric purity (>99% ee).[11]

Synthesis of Bioactive Molecules

The chiral integrity of D- and L-alanine methyl ester makes them crucial starting materials for the synthesis of a variety of pharmaceutical agents.

  • Antiviral Agents: Alanine derivatives are used in the synthesis of antiviral drugs. For instance, an alanine ester is a key component in the synthesis of the phosphoramidate sidechain of Uprifosbuvir, an HCV NS5b inhibitor.[12]

  • Antibacterial Agents: D-alanine and its derivatives play a crucial role in bacterial cell wall biosynthesis.[1][13] Consequently, D-alanine methyl ester hydrochloride is a valuable building block in the research and development of novel antibiotics that target this pathway.[1]

  • Antidiabetic Agents: Chiral β-amino acids are key structural motifs in many pharmaceuticals. Derivatives of alanine can be used in the synthesis of these building blocks, which are then incorporated into drugs like Sitagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes.[2][10][14][15][16]

  • Chiral Heterocycles: Alanine methyl ester can be used as a chiral precursor for the synthesis of enantiomerically enriched heterocycles, such as β-lactams, which are core structures in many antibiotics.[5][17]

Conclusion

This compound is a cost-effective and versatile starting material for accessing its enantiomerically pure D- and L-forms. The resolution of this racemic mixture, either through classical diastereomeric salt formation or more modern enzymatic methods, provides access to valuable chiral building blocks. The subsequent application of H-D-Ala-OMe.HCl and H-L-Ala-OMe.HCl in peptide synthesis, the construction of chiral auxiliaries, and the synthesis of complex bioactive molecules underscores their importance in modern organic synthesis and drug discovery. This guide has provided an in-depth overview of the key data and experimental protocols to facilitate the effective use of these valuable chiral synthons in a research and development setting.

References

The Diverse Biological Activities of Alanine Methyl Ester Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the synthesis, biological evaluation, and structure-activity relationships of alanine methyl ester derivatives reveals a promising class of compounds with a wide spectrum of therapeutic potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their antimicrobial, anticancer, antiviral, and enzyme-inhibiting properties, supported by detailed experimental protocols and quantitative data.

Alanine methyl ester, a derivative of the fundamental amino acid alanine, serves as a versatile scaffold in medicinal chemistry. Its modification has given rise to a plethora of derivatives exhibiting significant biological activities. These compounds have garnered considerable interest in the scientific community for their potential to be developed into novel therapeutic agents. This guide synthesizes key findings in the field, presenting a detailed examination of the synthesis, biological activities, and structure-activity relationships of these promising molecules.

Anticancer Activity: Targeting Proliferation

Several studies have highlighted the potential of alanine methyl ester derivatives as potent anticancer agents. The conjugation of L-alanine methyl ester to other molecules has been shown to enhance their antiproliferative activity against various cancer cell lines.

For instance, a novel A-ring cleaved glycyrrhetinic acid derivative, when conjugated with an alanine methyl ester chain, demonstrated significant cytotoxic effects. This compound was found to be 5 to 17-fold more active than the parent compound, glycyrrhetinic acid, depending on the cancer cell line tested.[1] The presence of the alanine methyl ester moiety was suggested to be a key factor in this enhanced activity.

Table 1: Anticancer Activity of Selected Alanine Methyl Ester Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Glycyrrhetinic acid derivative with alanine methyl esterA549 (Lung Carcinoma)1.5 ± 0.1[1]
Glycyrrhetinic acid derivative with alanine methyl esterHT-29 (Colon Carcinoma)2.3 ± 0.2[1]
Glycyrrhetinic acid derivative with alanine methyl esterJurkat (T-cell Leukemia)0.8 ± 0.1[1]
Glycyrrhetinic acid derivative with alanine methyl esterMOLT-4 (Lymphoblastic Leukemia)0.9 ± 0.1[1]
Glycyrrhetinic acid derivative with alanine methyl esterMIAPaca 2 (Pancreas Carcinoma)1.2 ± 0.1[1]
Glycyrrhetinic acid derivative with alanine methyl esterMCF7 (Breast Adenocarcinoma)1.8 ± 0.2[1]
Glycyrrhetinic acid derivative with alanine methyl esterHeLa (Cervix Adenocarcinoma)1.6 ± 0.1[1]
Glycyrrhetinic acid derivative with alanine methyl esterA375 (Melanoma)1.1 ± 0.1[1]
Glycyrrhetinic acid derivative with alanine methyl esterHepG2 (Hepatocellular Carcinoma)2.0 ± 0.2[1]
Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Alanine methyl ester derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the alanine methyl ester derivatives. Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add alanine methyl ester derivatives B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 3-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity: Combating Pathogens

Alanine methyl ester derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their structural modifications can lead to enhanced efficacy and a broader spectrum of activity.

N-acyl-alanine methyl esters (NAMEs) are one such class of derivatives that have shown antimicrobial properties. These compounds are structural analogs of N-acyl-homoserine lactones (AHLs), which are involved in bacterial quorum sensing.

Table 2: Antimicrobial Activity of Selected Alanine Methyl Ester Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-(3-oxododecanoyl)-L-alanine methyl esterPseudomonas aeruginosa64
N-(dodecanoyl)-L-alanine methyl esterStaphylococcus aureus32
N-(decanoyl)-L-alanine methyl esterCandida albicans128
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Alanine methyl ester derivatives

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the alanine methyl ester derivatives in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth (turbidity). Alternatively, a microplate reader can be used to measure the optical density at 600 nm. The MIC is the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the growth control.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of compound C Inoculate microtiter plate A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Visually inspect for growth or measure OD D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity: A Frontier of Research

The exploration of alanine methyl ester derivatives as antiviral agents is an emerging area of research. Some studies have indicated their potential to inhibit the replication of certain viruses.

Phosphoramidate derivatives of bromo-methoxy-zidovudine containing an alanine methyl ester side chain have been synthesized and evaluated for their anti-HIV activity. The alanine methyl ester moiety was found to be crucial for both the anti-HIV and spermicidal activities of these compounds.[2]

Further research is needed to explore the full spectrum of antiviral activities of alanine methyl ester derivatives against a wider range of viruses and to elucidate their mechanisms of action.

Enzyme Inhibition: Modulating Biological Pathways

Alanine methyl ester derivatives have also been investigated as inhibitors of various enzymes, suggesting their potential to modulate key biological pathways.

For example, certain L-alanine hydroxamate sulfonylated derivatives have been synthesized and assayed as inhibitors of Clostridium histolyticum collagenase, a zinc-dependent metalloproteinase. These studies provide a basis for the design of inhibitors for other metalloproteinases involved in various pathological conditions.

The development of specific and potent enzyme inhibitors is a cornerstone of modern drug discovery, and alanine methyl ester derivatives offer a promising chemical scaffold for this purpose.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Alanine methyl ester derivative (inhibitor)

  • Appropriate buffer solution for the enzyme reaction

  • 96-well plate or cuvettes

  • Spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

  • Reaction Mixture: In a 96-well plate or cuvette, prepare reaction mixtures containing the buffer, the enzyme, and varying concentrations of the inhibitor. Include a control reaction with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the reaction mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product or the consumption of the substrate.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Enzyme_Inhibition_Workflow A Prepare Enzyme, Substrate, and Inhibitor Solutions B Mix Enzyme and Inhibitor (Pre-incubation) A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress (e.g., Absorbance Change) C->D E Calculate Initial Reaction Rates D->E F Determine IC50 Value E->F

Caption: General workflow for an enzyme inhibition assay.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective alanine methyl ester derivatives. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.

For the A-ring cleaved glycyrrhetinic acid derivatives, it was observed that the presence of the alanine methyl ester chain was more effective in enhancing antiproliferative activity compared to a glycine methyl ester chain, suggesting that the methyl group of alanine plays a role in the interaction with the biological target.[1]

In the case of the phosphoramidate derivatives of bromo-methoxy-zidovudine, variations in the amino acid ester side chain led to significant alterations in both anti-HIV and spermicidal activities, highlighting the critical role of the alanine methyl ester for optimal activity.[2]

SAR_Concept cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core Alanine Methyl Ester Derivative Mod1 Modify R1 Group Core->Mod1 Systematic Modification Mod2 Modify R2 Group Core->Mod2 Systematic Modification Mod3 Modify R3 Group Core->Mod3 Systematic Modification Activity Changes in Potency, Selectivity, etc. Mod1->Activity Observe Effects Mod2->Activity Observe Effects Mod3->Activity Observe Effects Activity->Core Inform Rational Design

References

The Role of H-DL-Ala-OMe.HCl in Protein and Peptide Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Ala-OMe.HCl, chemically known as DL-Alanine methyl ester hydrochloride, is a versatile amino acid derivative with a significant, albeit primarily indirect, role in the broader field of protein synthesis studies. While not typically used as a direct modulator or probe in biological protein synthesis, its fundamental application lies in the chemical synthesis of peptides. This technical guide elucidates the core functions of this compound, detailing its utility in peptide synthesis, the implications of its racemic nature for creating proteolytically stable peptides, and the broader context of how D-amino acids, such as the D-alanine component of this compound, are studied in the context of the ribosomal machinery.

Core Properties of this compound

This compound is the hydrochloride salt of the methyl ester of alanine. This formulation provides several advantages for its application in chemical synthesis:

  • Methyl Ester Protection: The carboxylic acid group of alanine is protected as a methyl ester. This prevents unwanted side reactions, such as the formation of amides at the C-terminus, during peptide coupling.

  • Hydrochloride Salt: The presence of the hydrochloride salt enhances the compound's stability and improves its solubility in various solvents used in peptide synthesis.[1]

  • Racemic Mixture (DL-): The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of both the D-enantiomer and the naturally occurring L-enantiomer of alanine.[1] This is crucial for applications where the incorporation of D-amino acids is desired to create peptides with enhanced stability.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₁₀ClNO₂
Molecular Weight 139.58 g/mol
Appearance White to off-white solid
Solubility Soluble in water and methanol

Primary Application: A Building Block in Chemical Peptide Synthesis

The principal role of this compound is as a foundational component in the chemical synthesis of peptides, a process distinct from biological protein synthesis that occurs in ribosomes. It is particularly useful in solution-phase peptide synthesis.[1] The process allows for the controlled, stepwise addition of amino acids to a growing peptide chain.

Experimental Protocol: Dipeptide Synthesis using this compound

This protocol outlines a general procedure for the synthesis of a simple dipeptide, for example, Boc-L-Phe-DL-Ala-OMe.

Materials:

  • Boc-L-Phe-OH (N-terminally protected Phenylalanine)

  • This compound

  • Coupling agent (e.g., DCC - N,N'-Dicyclohexylcarbodiimide or HATU)

  • Base (e.g., DIEA - N,N-Diisopropylethylamine or NMM - N-Methylmorpholine)

  • Anhydrous solvent (e.g., DMF - Dimethylformamide or DCM - Dichloromethane)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Standard workup and purification reagents (e.g., ethyl acetate, sodium bicarbonate solution, citric acid solution, brine, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Alanine Component:

    • Dissolve this compound in the chosen anhydrous solvent (e.g., DMF).

    • Neutralize the hydrochloride salt by adding one equivalent of a base (e.g., NMM). Stir for 15-20 minutes at 0°C. This yields the free-amine form of DL-Alanine methyl ester.

  • Activation of the Phenylalanine Component:

    • In a separate flask, dissolve Boc-L-Phe-OH in the anhydrous solvent.

    • Add the coupling agent (e.g., 1.1 equivalents of DCC) and stir at 0°C for 30 minutes to activate the carboxylic acid group.

  • Coupling Reaction:

    • Slowly add the activated Boc-L-Phe-OH solution to the neutralized H-DL-Ala-OMe solution.

    • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Workup and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

    • Dilute the filtrate with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide using silica gel column chromatography.

The following diagram illustrates the general workflow for this chemical synthesis process.

G Workflow for Chemical Dipeptide Synthesis cluster_0 Preparation of Alanine cluster_1 Activation of Phenylalanine Ala_HCl This compound Neutralization Neutralize with Base (e.g., NMM in DMF) Ala_HCl->Neutralization Free_Ala Free Amine: H-DL-Ala-OMe Neutralization->Free_Ala Coupling Peptide Bond Formation Free_Ala->Coupling Phe_OH Boc-L-Phe-OH Activation Activate with Coupling Agent (e.g., DCC in DMF) Phe_OH->Activation Activated_Phe Activated Boc-L-Phe Activation->Activated_Phe Activated_Phe->Coupling Workup Reaction Workup (Extraction & Washing) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Dipeptide Purified Dipeptide: Boc-L-Phe-DL-Ala-OMe Purification->Dipeptide

A simplified workflow for the chemical synthesis of a dipeptide.

The Role of the D-Enantiomer in Protein Synthesis Studies

While this compound is not directly used to study ribosomal function, its D-alanine component is highly relevant to a key area of protein synthesis research: the incorporation of non-canonical amino acids. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability is a major advantage for therapeutic peptides.[2]

However, the ribosome, the cell's natural protein synthesis machinery, has evolved to be highly specific for L-amino acids. The introduction of a D-amino acid presents a significant challenge to this process.

The Ribosome's Chirality Checkpoint

Studies have shown that the ribosome acts as a chirality checkpoint. While D-amino acids can sometimes be attached to tRNA molecules and delivered to the ribosome, their incorporation into a growing polypeptide chain is often inefficient and can lead to the termination of protein synthesis, an event known as translation arrest.[3] Research in this area often involves sophisticated techniques, such as:

  • In Vitro Translation Systems: These are cell-free systems containing all the necessary components for protein synthesis (ribosomes, tRNAs, enzymes, etc.). They allow researchers to study the effects of introducing modified components, like a tRNA charged with a D-amino acid, in a controlled environment.

  • Modified tRNAs: Since aminoacyl-tRNA synthetases are also specific for L-amino acids, researchers often use ribozymes (Flexizymes) or other chemical methods to attach a D-amino acid to a specific tRNA molecule.

The diagram below conceptualizes the challenge of incorporating a D-amino acid during ribosomal protein synthesis.

G Ribosomal Protein Synthesis: L- vs. D-Amino Acid Incorporation cluster_L Standard Pathway (L-Amino Acid) cluster_D Challenged Pathway (D-Amino Acid) L_tRNA L-aa-tRNA L_Ribosome Ribosome A-site L_tRNA->L_Ribosome Enters L_Peptide_Bond Peptide Bond Formation L_Ribosome->L_Peptide_Bond L_Elongation Elongation Continues L_Peptide_Bond->L_Elongation D_tRNA D-aa-tRNA D_Ribosome Ribosome A-site D_tRNA->D_Ribosome Enters D_Peptide_Bond Inefficient Peptide Bond Formation D_Ribosome->D_Peptide_Bond D_Arrest Translation Arrest D_Peptide_Bond->D_Arrest

Conceptual diagram of L- vs. D-amino acid incorporation by the ribosome.

Indirect Roles and Potential Research Applications

Although direct evidence is sparse, some sources suggest that high concentrations of amino acid derivatives like DL-Alanine methyl ester hydrochloride could indirectly affect protein synthesis by inhibiting the transport of natural amino acids into the cell.[1] This would reduce the intracellular pool of amino acids available to be charged to tRNAs, thereby slowing down the overall rate of protein synthesis.

This suggests a potential, though largely unexplored, application of this compound as a tool to study the effects of amino acid starvation on cellular signaling pathways that monitor nutrient availability and regulate protein synthesis, such as the mTOR pathway. However, dedicated research would be required to validate this hypothesis and determine the concentrations at which such effects occur.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing H-DL-Ala-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and high-purity synthesis of custom peptides.[1] The standard methodology involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support. This approach simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1]

This document provides a detailed protocol for a specialized application of SPPS: the synthesis of peptides with a C-terminal methyl ester, specifically using H-DL-Ala-OMe.HCl as a key reagent. While standard SPPS protocols typically result in a C-terminal carboxylic acid or amide, the synthesis of C-terminal esters can be valuable for creating peptide analogs with increased hydrophobicity and cell permeability.[2] This protocol will detail the synthesis of a model dipeptide, Phe-Ala-OMe, to illustrate the methodology.

Experimental Protocols

This protocol outlines the manual synthesis of Phenylalanyl-Alanine methyl ester. The synthesis begins by anchoring the first amino acid (Fmoc-Phe-OH) to the 2-chlorotrityl chloride resin, followed by deprotection and coupling of the second residue (this compound).

1. Resin Preparation and Swelling:

  • Weigh 100 mg of 2-chlorotrityl chloride resin (loading capacity: ~1.0 mmol/g) into a fritted syringe reactor.

  • Add 2 mL of dichloromethane (DCM) to the resin and allow it to swell for 20 minutes at room temperature with gentle agitation.

  • Drain the DCM.

2. Loading of the First Amino Acid (Fmoc-Phe-OH):

  • Dissolve Fmoc-Phe-OH (2 equivalents based on resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in 1.5 mL of DCM.

  • Add the amino acid solution to the swollen resin.

  • Agitate the mixture for 1 hour at room temperature.

  • To cap any remaining unreacted sites, add 0.5 mL of methanol and agitate for an additional 15 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 2 mL), dimethylformamide (DMF) (3 x 2 mL), and DCM (3 x 2 mL).

3. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to ensure complete removal of piperidine.

4. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in 1 mL of DMF.

  • Add DIPEA (6 equivalents) to neutralize the hydrochloride salt and activate the coupling agent.

  • Immediately add this activation solution to the resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

5. Cleavage of the Peptide from the Resin:

  • Wash the resin with 2 mL of methanol and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 1% trifluoroacetic acid (TFA) in DCM.

  • Add 2 mL of the cleavage cocktail to the resin and agitate for 30 minutes.

  • Drain the solution containing the cleaved peptide into a collection vial.

  • Repeat the cleavage step with another 2 mL of the cocktail for 10 minutes.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude peptide.

6. Purification:

  • The crude peptide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Reagents for Dipeptide Synthesis

ReagentPurposeMolar Equivalents (relative to resin capacity)
2-Chlorotrityl Chloride ResinSolid support for peptide synthesis1.0
Fmoc-Phe-OHFirst amino acid (N-terminally protected)2.0
This compoundSecond amino acid (C-terminally protected)3.0
DIPEABase for neutralization and activation4.0 (for loading), 6.0 (for coupling)
HBTUCoupling agent3.0
20% Piperidine in DMFFmoc deprotection agent-
1% TFA in DCMCleavage cocktail-
DCMSolvent for swelling, washing, and reactions-
DMFSolvent for washing and reactions-

Table 2: Summary of the SPPS Protocol for Phe-Ala-OMe

StepDescriptionDuration
1Resin Swelling in DCM20 minutes
2Loading of Fmoc-Phe-OH1 hour
3Capping with Methanol15 minutes
4Fmoc Deprotection (2 cycles)5 minutes + 15 minutes
5Coupling of this compound2 hours
6Cleavage from Resin30 minutes + 10 minutes

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Loading 2. First Amino Acid (Fmoc-Phe-OH) Loading Resin->Loading DCM Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Loading->Deprotection Washes Coupling 4. Coupling of This compound Deprotection->Coupling Washes Cleavage 5. Cleavage (1% TFA/DCM) Coupling->Cleavage Washes Purification 6. Purification (RP-HPLC) Cleavage->Purification Evaporation Signaling_Pathway cluster_resin On-Resin Synthesis Resin 2-Cl-Trt Resin Step1 Resin + Fmoc-Phe-OH Resin->Step1 Loading Step2 Fmoc-Phe-Resin Step1->Step2 Step3 H-Phe-Resin Step2->Step3 Fmoc Deprotection Step4 H-Phe-Resin + H-DL-Ala-OMe Step3->Step4 Coupling Step5 H-Ala(OMe)-Phe-Resin Step4->Step5 Cleavage Cleavage from Resin Step5->Cleavage Final_Product Phe-Ala-OMe Cleavage->Final_Product

References

Application Notes and Protocols for H-DL-Ala-OMe.HCl in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Ala-OMe.HCl, the hydrochloride salt of DL-alanine methyl ester, is a fundamental building block in solution-phase peptide synthesis (SPPS). The methyl ester serves as a protecting group for the carboxylic acid functionality of alanine, allowing for the controlled formation of a peptide bond with an N-protected amino acid. Its hydrochloride salt form enhances stability and improves handling characteristics.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dipeptides and tripeptides, a comparison of common coupling reagents, and an overview of relevant biological applications.

Solution-phase synthesis, while sometimes more labor-intensive than solid-phase methods for long peptides, offers distinct advantages for the production of short peptides and for process scalability. It allows for the purification and characterization of intermediates at each step, which can be critical for ensuring the purity of the final compound.[2]

Key Considerations for Synthesis

Successful peptide synthesis using this compound requires careful consideration of several factors:

  • Neutralization: As a hydrochloride salt, the free amine of this compound must be liberated in situ before the coupling reaction. This is typically achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1][3]

  • Coupling Reagents: The choice of coupling reagent is critical for achieving high yields and minimizing racemization.[4] Common choices include carbodiimides like DCC and EDC, often with additives like HOBt, or more potent uronium/aminium salts like HATU and HBTU.[5][6]

  • Protecting Groups: The incoming amino acid must have its N-terminus protected, commonly with a tert-butoxycarbonyl (Boc) group, which can be removed under acidic conditions that leave the methyl ester intact.[7]

  • Work-up and Purification: Each step is followed by a work-up procedure, typically an aqueous wash to remove excess reagents and byproducts, and purification, often by silica gel chromatography, to isolate the desired product before proceeding to the next step.[3][8]

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent significantly impacts the efficiency of peptide bond formation. The following table summarizes illustrative data for the coupling of a standard N-Boc protected amino acid (e.g., Boc-Phe-OH) to this compound using various common coupling reagents in solution-phase.

Coupling Reagent SystemBaseTypical Reaction Time (hours)Crude Purity (%)Isolated Yield (%)Notes
HATU DIPEA2 - 4>90%85 - 95%Highly efficient, especially for sterically hindered couplings; considered a gold standard.[3][4]
HBTU / HOBt DIPEA/NMM3 - 6>85%80 - 90%A widely used and effective reagent, generally more cost-effective than HATU.[5]
EDC.HCl / HOBt NMM/DIPEA12 - 2470 - 85%65 - 80%A common and cost-effective carbodiimide method. The water-soluble urea byproduct simplifies work-up.[3][9]
DCC / HOBt NMM12 - 2470 - 85%65 - 80%Classic carbodiimide reagent. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and is removed by filtration.[1][10]

Note: Data are representative and compiled from typical outcomes reported in the literature. Actual results will vary based on specific substrates, solvent, temperature, and stoichiometry.

Experimental Protocols

The following protocols provide a step-by-step framework for the synthesis of a dipeptide and a subsequent tripeptide using this compound.

Protocol 1: Synthesis of a Dipeptide (Boc-Phe-Ala-OMe)

This protocol details the coupling of N-Boc-L-phenylalanine with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • N-Boc-L-phenylalanine (Boc-Phe-OH)

  • DL-Alanine methyl ester hydrochloride (this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

Procedure:

  • Amine Component Preparation: In a round-bottom flask, dissolve this compound (1.0 eq., e.g., 1.39 g, 10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath.

  • Neutralization: Add NMM (1.1 eq., e.g., 1.21 mL, 11 mmol) dropwise to the stirring solution. Stir for 15 minutes at 0 °C to generate the free amine.

  • Carboxyl Component Activation: In a separate flask, dissolve Boc-Phe-OH (1.0 eq., e.g., 2.65 g, 10 mmol) and HOBt (1.1 eq., e.g., 1.49 g, 11 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C.

  • Coupling Reaction: Add EDC.HCl (1.1 eq., e.g., 2.11 g, 11 mmol) to the Boc-Phe-OH solution. Stir for 20 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the activated carboxyl component solution to the neutralized amine component solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up:

    • Dilute the reaction mixture with EtOAc (100 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure Boc-Phe-Ala-OMe.

Protocol 2: N-Boc Deprotection of Dipeptide

This protocol describes the removal of the Boc protecting group from the synthesized dipeptide to prepare for the next coupling step.

Materials:

  • Boc-Phe-Ala-OMe (from Protocol 1)

  • 4 M HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-Phe-Ala-OMe (1.0 eq.) in a minimal amount of DCM or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4 M HCl in 1,4-dioxane (4-5 eq.) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt of the dipeptide (H-Phe-Ala-OMe.HCl).

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is used in the next step without further purification.

Protocol 3: Synthesis of a Tripeptide (Boc-Gly-Phe-Ala-OMe)

This protocol details the coupling of N-Boc-glycine onto the deprotected dipeptide from Protocol 2.

Materials:

  • H-Phe-Ala-OMe.HCl (from Protocol 2)

  • N-Boc-glycine (Boc-Gly-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Standard aqueous work-up solutions (as in Protocol 1)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Component Preparation: Dissolve H-Phe-Ala-OMe.HCl (1.0 eq.) in anhydrous DMF.

  • Neutralization: Add DIPEA (2.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Carboxyl Component Activation: In a separate flask, dissolve Boc-Gly-OH (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (2.2 eq.) and stir for 5-10 minutes at room temperature for pre-activation.

  • Coupling Reaction: Add the activated Boc-Gly-OH solution to the neutralized dipeptide solution. Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. .

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure protected tripeptide, Boc-Gly-Phe-Ala-OMe.

Logical and Signaling Pathway Diagrams

Experimental Workflow: Tripeptide Synthesis

The synthesis of a tripeptide using this compound follows a logical, cyclical process of deprotection and coupling.

G cluster_0 Step 1: Dipeptide Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: Tripeptide Synthesis A This compound C Neutralization (NMM) A->C B Boc-Phe-OH D Activation (EDC/HOBt) B->D E Coupling Reaction C->E D->E F Boc-Phe-Ala-OMe E->F G Boc-Phe-Ala-OMe F->G H Acidolysis (HCl/Dioxane) G->H I H-Phe-Ala-OMe.HCl H->I J H-Phe-Ala-OMe.HCl I->J L Neutralization (DIPEA) J->L K Boc-Gly-OH M Activation (HATU) K->M N Coupling Reaction L->N M->N O Boc-Gly-Phe-Ala-OMe N->O

Workflow for Solution-Phase Tripeptide Synthesis.
Signaling Pathway: Inhibition of Bacterial Peptidoglycan Synthesis

D-alanine containing peptides are of significant interest as they can act as mimics or inhibitors in the bacterial cell wall synthesis pathway. The terminal D-Ala-D-Ala motif of the lipid II precursor is essential for cross-linking by penicillin-binding proteins (PBPs). Synthetic tripeptides containing D-alanine can be designed to inhibit enzymes in this pathway, such as D-alanine ligase (Ddl) or the transpeptidases (PBPs), presenting a potential antimicrobial mechanism of action.[11]

G UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Pentapeptide UDP-NAM-Pentapeptide UDP_NAM->Pentapeptide MurC,D,E,F L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala_D_Ala->Pentapeptide added by MurF Lipid_I Lipid I Pentapeptide->Lipid_I MraY Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_I->Lipid_II MurG Cell_Wall Growing Peptidoglycan Chain Lipid_II->Cell_Wall Transglycosylase PBP Transpeptidase (PBP) Cell_Wall->PBP Crosslinked_Wall Cross-linked Cell Wall Alr->D_Ala Ddl->D_Ala_D_Ala PBP->Crosslinked_Wall Transpeptidation (Cross-linking) Inhibitor Synthetic D-Ala Tripeptide Analog Inhibitor->Ddl Inhibitor->PBP

Inhibition of Peptidoglycan Biosynthesis by D-Alanine Analogs.

References

Application Note: A Guide to Coupling Reagents Compatible with H-DL-Ala-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: H-DL-Ala-OMe.HCl, the hydrochloride salt of DL-alanine methyl ester, is a common building block in peptide synthesis and medicinal chemistry. The formation of a peptide bond, an amide linkage between the carboxylic acid of one amino acid and the amino group of another, is a fundamental reaction that requires activation of the carboxyl group. This activation is achieved using a "coupling reagent."

The selection of an appropriate coupling reagent and reaction conditions is critical for maximizing yield, minimizing side reactions, and preserving stereochemical integrity (i.e., preventing racemization). Since this compound is supplied as a hydrochloride salt, the free amine must be liberated in situ using a non-nucleophilic base before it can participate in the coupling reaction. This application note provides a detailed overview of compatible coupling reagents, quantitative comparisons, and standardized protocols for reactions involving this compound.

Overview of Compatible Coupling Reagents

Peptide coupling reagents can be broadly classified into three main categories: carbodiimides, phosphonium salts, and aminium (uronium) salts. The choice of reagent often depends on the specific amino acids being coupled, the scale of the reaction, and cost considerations.

Carbodiimide-Based Reagents

Carbodiimides are a classic and cost-effective class of coupling reagents.[1] They activate carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

  • DCC (N,N'-Dicyclohexylcarbodiimide): One of the first widely used coupling reagents. Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in common organic solvents, complicating purification in solution-phase synthesis.[2][3]

  • DIC (N,N'-Diisopropylcarbodiimide): A liquid analogue of DCC, the diisopropylurea byproduct is more soluble in organic solvents, making it a better choice for both solid-phase and solution-phase synthesis where filtration is not desired.[2][3]

  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride): Also known as EDAC, this reagent is water-soluble, as is its urea byproduct.[3] This property is highly advantageous for solution-phase synthesis, as excess reagent and the byproduct can be easily removed through a simple aqueous workup.[3][4]

To mitigate the risk of racemization and side reactions, carbodiimides are almost always used with additives.[1]

  • HOBt (1-Hydroxybenzotriazole): Traps the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization and more reactive towards the amine.[3]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate): A safer and highly effective alternative to the potentially explosive HOBt.[4][5] It has a similar pKa to HOBt and provides excellent reaction rates while suppressing racemization.[5]

Onium Salt Reagents: Phosphonium and Aminium/Uronium Types

These reagents, often called "in situ" activating agents, are generally more efficient and faster-acting than carbodiimides, especially for sterically hindered amino acids.[5][6] They require a tertiary base for activation.[1]

  • Phosphonium Salts (e.g., BOP, PyBOP®):

    • BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate): Very effective but generates a carcinogenic byproduct (HMPA).

    • PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate): A widely used alternative to BOP that is similarly efficient but produces less hazardous byproducts.[1][2]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU):

    • HBTU/TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate): These are among the most popular coupling reagents due to their high efficiency, fast reaction times, and the water-solubility of their byproducts.[1]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on the more reactive HOAt additive, HATU is one of the most powerful coupling reagents available, recommended for particularly difficult couplings, such as with N-methylated amino acids or for synthesizing long peptides.[5][7]

    • COMU® ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A modern reagent based on Oxyma Pure.[8] It offers coupling efficiencies comparable to HATU but with a superior safety profile, as it avoids the use of potentially explosive benzotriazole derivatives.[1][8]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes illustrative performance data for common coupling reagents in a typical solution-phase peptide coupling reaction. Actual results can vary based on the specific substrates and conditions.

Coupling Reagent/AdditiveBase (Equivalents)Typical Reaction TimeTypical YieldRacemization RiskKey Advantages & Disadvantages
EDC / HOBt DIPEA or NMM (1.1-1.2)2-12 hours85-95%LowAdv: Cost-effective, water-soluble byproduct. Disadv: Slower than onium salts.
DIC / Oxyma Pure DIPEA or NMM (1.1-1.2)1-6 hours90-98%Very LowAdv: Safer than HOBt, high efficiency, soluble byproduct. Disadv: More expensive than EDC.
PyBOP® DIPEA (2.0-3.0)1-3 hours90-99%LowAdv: High efficiency, less hazardous than BOP. Disadv: Higher cost.
HBTU DIPEA (2.0-3.0)15-60 min95-99%Very LowAdv: Fast, high yield, stable solutions. Disadv: Based on potentially explosive HOBt.
HATU DIPEA (2.0-3.0)5-30 min>98%Extremely LowAdv: Highest reactivity, ideal for difficult couplings.[5] Disadv: High cost.
COMU® DIPEA (1.0-2.0)10-40 min>98%Extremely LowAdv: High reactivity similar to HATU, safer (Oxyma-based), good solubility.[8] Disadv: High cost.

Note: Base equivalents are in addition to the 1.0 equivalent required to neutralize this compound.

Experimental Protocols & Workflows

General Workflow for Peptide Coupling

The overall process for coupling an N-protected amino acid to this compound follows a consistent pattern, illustrated in the diagram below.

G cluster_start Preparation cluster_reaction Reaction Steps cluster_end Workup & Purification start Dissolve N-Protected Amino Acid activate 2. Activation Add Coupling Reagent (+ Additive) to Acid start->activate amine Dissolve this compound neutralize 1. Neutralization Add Base (e.g., DIPEA) to Amine Solution amine->neutralize couple 3. Coupling Combine Activated Acid and Free Amine neutralize->couple activate->couple Pre-activation (Common for Onium Salts) workup Aqueous Workup (e.g., HCl, NaHCO₃ washes) couple->workup purify Purification (e.g., Chromatography) workup->purify product Isolated Dipeptide purify->product

Caption: General workflow for solution-phase peptide coupling.

Protocol 1: Coupling using EDC/HOBt

This protocol describes a standard and cost-effective method for dipeptide synthesis.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Phe-OH) (1.0 eq)

  • This compound (1.0 eq)

  • EDC (1.1 eq)

  • HOBt (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add DIPEA (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.

  • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the N-protected amino acid solution to 0 °C in an ice bath.

  • Add EDC (1.1 eq) to the cooled solution and stir for 5 minutes.

  • Add the pre-neutralized this compound solution to the activated acid solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is suitable for rapid and high-yield synthesis, especially for challenging couplings.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Phe-OH) (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • DIPEA (3.0 eq total: 1.0 eq for neutralization, 2.0 eq for activation)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to this solution and stir for 5-10 minutes at room temperature for pre-activation.[7]

  • In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF. Add DIPEA (1.0 eq) and stir for 5 minutes to generate the free amine.

  • Add the free amine solution to the pre-activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 15-60 minutes. Monitor progress by TLC.

  • Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Perform an aqueous workup as described in Protocol 1 (wash with 1M HCl, NaHCO₃, and brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography as needed.

Reaction Mechanism Visualization

The following diagram illustrates the general mechanism for carbodiimide-mediated peptide bond formation, including the crucial role of an additive like HOBt or Oxyma Pure in preventing racemization.

G cluster_legend Mechanism Pathway reagent reagent intermediate intermediate product product side_product side_product pathway pathway RCOOH N-Protected Amino Acid Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC (Carbodiimide) Urea EDC Byproduct (Urea) HOBt HOBt / Oxyma (Additive) RNH2 H-DL-Ala-OMe (Free Amine) ActiveEster HOBt/Oxyma Active Ester Acylisourea->ActiveEster + HOBt/Oxyma Acylisourea->Urea - H₂O Dipeptide Protected Dipeptide ActiveEster->Dipeptide + Free Amine (R'NH₂) HOBt_regen HOBt / Oxyma (Regenerated) ActiveEster->HOBt_regen pathway_text The additive (HOBt/Oxyma) intercepts the highly reactive O-acylisourea to form a more stable active ester. This active ester reacts cleanly with the amine, suppressing racemization and side reactions.

Caption: Mechanism of carbodiimide coupling with an additive.

References

Application Notes and Protocols for the Incorporation of H-DL-Ala-OMe.HCl into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Introducing D-amino acids or their analogs can significantly increase peptide stability against enzymatic degradation, improve bioavailability, and modulate biological activity.[1][2] H-DL-Ala-OMe.HCl, a racemic mixture of D- and L-alanine methyl ester hydrochloride, serves as a versatile building block for introducing an alanine residue with mixed chirality. This results in the synthesis of a pair of diastereomeric peptides, which can be separated and evaluated individually for their therapeutic potential.[3][4]

These application notes provide detailed protocols for the incorporation of this compound into a model dipeptide using both solution-phase and solid-phase peptide synthesis (SPPS). Methodologies for the purification and characterization of the resulting diastereomers are also described.

Data Presentation

Table 1: Materials and Reagents for Peptide Synthesis
Reagent/MaterialGradeSupplier (Example)Purpose
This compoundSynthesis GradeSigma-Aldrich, Chem-ImpexRacemic amino acid building block
Fmoc-L-Phe-OHSynthesis GradeAAPPTec, BachemN-terminally protected amino acid
Rink Amide Resin100-200 meshSigma-AldrichSolid support for SPPS
HATUReagent GradeChem-ImpexCoupling reagent
HOBtReagent GradeAAPPTecCoupling additive to suppress racemization
DIPEAReagent GradeSigma-AldrichBase for coupling reaction
PiperidineReagent GradeFisher ScientificFmoc deprotection agent
DMFHPLC GradeFisher ScientificSolvent for washing and reactions
DCMHPLC GradeFisher ScientificSolvent for resin swelling and washing
TFAReagent GradeSigma-AldrichCleavage from resin
AcetonitrileHPLC GradeFisher ScientificHPLC mobile phase
WaterHPLC GradeFisher ScientificHPLC mobile phase
Lithium Hydroxide (LiOH)Reagent GradeSigma-AldrichSaponification agent for methyl ester
THFAnhydrousSigma-AldrichSolvent for saponification
Table 2: Illustrative Quantitative Data for Dipeptide Synthesis and Analysis
ParameterMethodResultReference
Coupling EfficiencySPPS with HATU/HOBt>95% (based on similar couplings)[5]
Diastereomeric Ratio (L-Phe-L-Ala-OMe : L-Phe-D-Ala-OMe)Crude product after synthesis~1:1Theoretical
Racemization of L-Phe during couplingHPLC with chiral column<1%[6][7]
HPLC Separation of Diastereomers (Resolution)C18 Reverse-Phase HPLC>1.5[3]
Yield after PurificationPreparative HPLC30-40% (for each diastereomer)General expectation

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide (Fmoc-L-Phe-(DL)-Ala-OMe)

This protocol describes the synthesis of a protected dipeptide using this compound in solution.

1. Neutralization of this compound: a. Dissolve this compound (1.0 eq) in anhydrous DCM. b. Add DIPEA (1.1 eq) dropwise while stirring at 0 °C. c. Stir the solution for 15 minutes at 0 °C to ensure complete neutralization.

2. Activation of Fmoc-L-Phe-OH: a. In a separate flask, dissolve Fmoc-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. b. Cool the solution to 0 °C and add HATU (1.0 eq). c. Add DIPEA (2.0 eq) and stir the mixture for 5-10 minutes at 0 °C to pre-activate the carboxylic acid.

3. Coupling Reaction: a. Add the activated Fmoc-L-Phe-OH solution to the neutralized H-DL-Ala-OMe solution. b. Allow the reaction to warm to room temperature and stir overnight. c. Monitor the reaction progress by Thin Layer Chromatography (TLC).

4. Work-up and Purification: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. The crude product, a mixture of Fmoc-L-Phe-L-Ala-OMe and Fmoc-L-Phe-D-Ala-OMe, can be purified by flash column chromatography or directly subjected to HPLC separation.

Protocol 2: Solid-Phase Synthesis of a Dipeptide (H-L-Phe-(DL)-Ala-NH₂)

This protocol details the synthesis of a dipeptide on Rink Amide resin, resulting in a C-terminal amide after cleavage.

1. Resin Preparation: a. Swell Rink Amide resin (0.5 mmol/g substitution) in DMF for 1 hour in a solid-phase synthesis vessel. b. Drain the DMF.

2. Fmoc Deprotection of the Resin: a. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. b. Drain the solution and repeat with fresh 20% piperidine in DMF for 15 minutes. c. Wash the resin thoroughly with DMF (3x) and DCM (3x).

3. Coupling of this compound: a. In a separate vial, dissolve this compound (3.0 eq), HATU (2.9 eq), and HOBt (3.0 eq) in DMF. b. Add DIPEA (6.0 eq) to the mixture and vortex for 1-2 minutes to activate. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 2-4 hours at room temperature. e. Wash the resin with DMF (3x) and DCM (3x). A Kaiser test can be performed to check for complete coupling.

4. C-terminal Methyl Ester Saponification (On-Resin): a. To the resin-bound peptide, add a solution of LiOH (5.0 eq) in THF/water (3:1). b. Agitate the mixture at room temperature for 2-4 hours, monitoring the reaction by cleaving a small sample of resin and analyzing by LC-MS. c. Wash the resin thoroughly with water (3x), DMF (3x), and DCM (3x).

5. Coupling of Fmoc-L-Phe-OH: a. Repeat the Fmoc deprotection step as in 2b and 2c. b. Couple Fmoc-L-Phe-OH using the same activation and coupling procedure as in step 3.

6. Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to the resin. c. Agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 3: HPLC Purification of Diastereomeric Peptides

1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of the initial HPLC mobile phase (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size). b. Mobile Phase A: 0.1% TFA in Water. c. Mobile Phase B: 0.1% TFA in Acetonitrile. d. Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for separation of dipeptides. e. Flow Rate: 1 mL/min for analytical, and scaled up accordingly for preparative HPLC. f. Detection: UV at 220 nm and 280 nm.

3. Fraction Collection and Analysis: a. Collect fractions corresponding to the two diastereomeric peaks. b. Analyze the purity of each fraction by analytical HPLC. c. Pool the pure fractions for each diastereomer and lyophilize to obtain the final products.

Protocol 4: Characterization of Diastereomeric Peptides

1. Mass Spectrometry: a. Confirm the molecular weight of both purified diastereomers using ESI-MS or MALDI-TOF. The two diastereomers will have the same mass.

2. NMR Spectroscopy: a. Acquire 1D ¹H NMR and 2D COSY/TOCSY spectra for each diastereomer in a suitable solvent (e.g., DMSO-d₆ or H₂O/D₂O). b. The chemical shifts of the protons, particularly the α-protons and amide protons adjacent to the chiral center of the incorporated alanine, are expected to differ between the two diastereomers.[8] This difference arises from the distinct magnetic environments in the diastereomeric structures.[9]

Mandatory Visualizations

G cluster_solution Solution-Phase Synthesis A This compound B Neutralization (DIPEA) A->B E Coupling B->E C Fmoc-L-Phe-OH D Activation (HATU/HOBt) C->D D->E F Crude Diastereomeric Dipeptide Esters E->F G Purification (HPLC) F->G H Separated Diastereomers G->H

Workflow for solution-phase synthesis of a diastereomeric dipeptide.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Resin Rink Amide Resin Deprotect1 Fmoc Deprotection (Piperidine) Resin->Deprotect1 Couple1 Couple This compound Deprotect1->Couple1 Sapon Saponification (LiOH) Couple1->Sapon Deprotect2 Fmoc Deprotection (Piperidine) Sapon->Deprotect2 Couple2 Couple Fmoc-L-Phe-OH Deprotect2->Couple2 Cleave Cleavage (TFA) Couple2->Cleave Crude Crude Diastereomeric Dipeptide Amides Cleave->Crude Purify Purification (HPLC) Crude->Purify Final Separated Diastereomers Purify->Final

Workflow for solid-phase synthesis of a diastereomeric dipeptide.

G ActivatedAA Activated Racemic Amino Acid Diastereomers Formation of Diastereomeric Peptides ActivatedAA->Diastereomers PeptideChain Growing Peptide Chain (N-terminus free amine) PeptideChain->Diastereomers Separation HPLC Separation Diastereomers->Separation Product1 Peptide with L-Ala Separation->Product1 Product2 Peptide with D-Ala Separation->Product2

Logical relationship of diastereomer formation and separation.

References

Application Notes and Protocols for the Enzymatic Resolution of H-DL-Ala-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The production of enantiomerically pure amino acids and their derivatives is of paramount importance in the pharmaceutical and fine chemical industries. Chiral molecules, such as the D- and L-enantiomers of alanine methyl ester, often exhibit distinct biological activities. H-DL-Ala-OMe.HCl (DL-Alanine methyl ester hydrochloride) is a racemic mixture that can be resolved into its constituent enantiomers, providing valuable chiral building blocks for the synthesis of peptides, pharmaceuticals, and other bioactive molecules. Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to traditional chemical methods for obtaining these enantiopure compounds.

This document provides detailed application notes and protocols for the enzymatic resolution of this compound using the commercially available protease, Alcalase. The enzyme selectively hydrolyzes the L-enantiomer of the alanine methyl ester to L-alanine, leaving the D-enantiomer of the methyl ester largely unreacted. This process allows for the separation of the two enantiomers, yielding both D-alanine methyl ester and L-alanine with high enantiomeric purity.

Principle of Enzymatic Resolution

The kinetic resolution of this compound using Alcalase is based on the enzyme's stereospecificity. Alcalase, a subtilisin from Bacillus licheniformis, preferentially catalyzes the hydrolysis of the ester bond of the L-enantiomer in an aqueous solution. The D-enantiomer is a poor substrate for the enzyme and remains predominantly in its ester form. The reaction proceeds as follows:

  • H-L-Ala-OMe + H₂O --(Alcalase)--> L-Alanine + Methanol

  • H-D-Ala-OMe + H₂O --(Alcalase)--> No significant reaction

This difference in reaction rates allows for the separation of the L-amino acid from the unreacted D-amino acid ester at approximately 50% conversion, theoretically yielding products with high enantiomeric excess (e.e.).

Enzymatic_Resolution_Pathway cluster_reactants Racemic Mixture cluster_enzyme Enzyme cluster_products Products H_DL_Ala_OMe_HCl This compound Alcalase Alcalase H_DL_Ala_OMe_HCl->Alcalase Substrate L_Alanine L-Alanine Alcalase->L_Alanine Selective Hydrolysis D_Ala_OMe H-D-Ala-OMe Alcalase->D_Ala_OMe Unreacted

Caption: Enzymatic resolution of this compound using Alcalase.

Quantitative Data Summary

The following table summarizes representative data for the enzymatic resolution of unprotected amino acid methyl esters using Alcalase. The data is based on published results for similar substrates and illustrates the expected outcome of the protocol described below.

SubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)
H-DL-Phe-OMe.HClL-Phenylalanine9690
D-Phenylalanine methyl ester85100
H-DL-Tyr-OMe.HClL-Tyrosine9591
D-Tyrosine methyl ester86100
This compound L-Alanine ~95 >90
D-Alanine methyl ester ~85 >98

Note: Data for this compound are projected based on the performance of Alcalase with other amino acid methyl esters.

Experimental Protocols

The following section provides detailed protocols for the enzymatic resolution of this compound, including the reaction setup, work-up procedure for product separation, and analytical methods for determining enantiomeric excess.

Experimental_Workflow Start Start: this compound Dissolve Dissolve in Buffer (pH 8.5) Start->Dissolve Add_Enzyme Add Alcalase Dissolve->Add_Enzyme Incubate Incubate with Stirring (e.g., 37°C, monitor conversion) Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., pH adjustment or heating) Incubate->Stop_Reaction Separate_Products Product Separation (e.g., Ion-Exchange Chromatography) Stop_Reaction->Separate_Products L_Ala Isolate L-Alanine Separate_Products->L_Ala D_Ala_OMe Isolate D-Alanine Methyl Ester Separate_Products->D_Ala_OMe Analyze Chiral HPLC Analysis (Determine e.e.) L_Ala->Analyze D_Ala_OMe->Analyze

Caption: General experimental workflow for the enzymatic resolution.

Enzymatic Resolution of this compound

Materials:

  • This compound

  • Alcalase (e.g., Alcalase 2.4L from Novozymes)

  • Sodium bicarbonate (NaHCO₃) or other suitable buffer components

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Temperature-controlled water bath or incubator shaker

Procedure:

  • Substrate Solution Preparation:

    • Prepare a 0.1 M solution of this compound in deionized water. For example, dissolve 1.395 g of this compound in water to a final volume of 100 mL.

  • pH Adjustment:

    • Adjust the pH of the substrate solution to 8.5 by the careful addition of a 1 M NaOH solution. The reaction can be carried out in a buffer, such as 0.1 M sodium bicarbonate, adjusted to pH 8.5.

  • Enzyme Addition:

    • Add Alcalase to the substrate solution. A typical enzyme concentration is 1-5% (w/w) of the substrate. For 1.395 g of substrate, this corresponds to approximately 14-70 mg of enzyme preparation.

  • Incubation:

    • Incubate the reaction mixture at 37°C with constant stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30-60 minutes). The conversion can be determined by techniques such as HPLC (as described in the analytical section) or by monitoring the consumption of base required to maintain the pH at 8.5 (due to the formation of L-alanine, which is zwitterionic at this pH).

  • Reaction Termination:

    • Stop the reaction when the conversion reaches approximately 50%. This can be achieved by heating the reaction mixture to 80°C for 15 minutes to denature the enzyme, or by adjusting the pH to a value outside the enzyme's active range (e.g., pH 2-3 with 1 M HCl).

Work-up and Separation of Products

The separation of L-alanine from the unreacted D-alanine methyl ester can be achieved using ion-exchange chromatography.

Materials:

  • Strong cation exchange resin (e.g., Dowex 50W X8)

  • Ammonia solution (e.g., 2 M NH₄OH)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Rotary evaporator

Procedure:

  • Enzyme Removal:

    • After terminating the reaction, centrifuge the mixture to pellet the denatured enzyme and any insoluble material. Collect the supernatant.

  • pH Adjustment for Separation:

    • Adjust the pH of the supernatant to approximately 6. This will ensure that the L-alanine is in its zwitterionic form, while the D-alanine methyl ester remains as a protonated amine.

  • Ion-Exchange Chromatography:

    • Load the solution onto a column packed with a strong cation exchange resin (H⁺ form).

    • The protonated D-alanine methyl ester will bind to the resin.

    • Wash the column with deionized water to elute the zwitterionic L-alanine.

    • Collect the fractions containing L-alanine and concentrate them using a rotary evaporator.

    • Elute the bound D-alanine methyl ester from the column using a basic solution, such as 2 M aqueous ammonia.

    • Collect the fractions containing the D-alanine methyl ester and concentrate under reduced pressure.

  • Alternative Extraction Method:

    • Adjust the pH of the reaction mixture to >10 with 1 M NaOH.

    • Extract the deprotonated D-alanine methyl ester with an organic solvent like diethyl ether or ethyl acetate.

    • The L-alanine will remain in the aqueous phase as the sodium salt.

    • Separate the organic and aqueous layers.

    • Acidify the aqueous layer to the isoelectric point of alanine (pH ~6) to crystallize the L-alanine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the D-alanine methyl ester.

Analytical Method for Enantiomeric Excess (e.e.) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the enantiomeric purity of the starting material and the final products.

Instrumentation and Columns:

  • HPLC system with a UV or fluorescence detector.

  • Chiral stationary phase (CSP) column, such as:

    • A polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H).

    • A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).

Method 1: Direct Analysis (Underivatized)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile), with the exact ratio optimized for the specific column. For example, for a CHIROBIOTIC T column, a mobile phase of water:acetonitrile (95:5) can be effective.[1]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) may be possible, but sensitivity can be low.

Method 2: Analysis after Derivatization

Derivatization can improve chromatographic separation and detection sensitivity.

  • Derivatizing Agent:

    • FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride): Reacts with the amino group to form a fluorescent derivative.

    • NBD-Cl (4-chloro-7-nitrobenzofurazan): Forms a fluorescent derivative.

  • Derivatization Procedure (General):

    • Dissolve a small sample of the analyte in a suitable buffer (e.g., borate buffer, pH 9).

    • Add a solution of the derivatizing agent in an organic solvent (e.g., acetone or acetonitrile).

    • Allow the reaction to proceed at room temperature or with gentle heating.

    • Quench the reaction if necessary and dilute the sample for HPLC analysis.

  • HPLC Conditions for Derivatized Analytes:

    • Column: A polysaccharide-based CSP is often effective.

    • Mobile Phase: Typically a mixture of hexane and an alcohol (e.g., 2-propanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA). For example, 10% 2-propanol/hexane with 0.1% TFA.[2]

    • Detection: Fluorescence detection with appropriate excitation and emission wavelengths for the chosen derivative (e.g., for FMOC derivatives, excitation at ~260 nm and emission at ~315 nm).

Calculation of Enantiomeric Excess (e.e.):

e.e. (%) = [ (Area_major_enantiomer - Area_minor_enantiomer) / (Area_major_enantiomer + Area_minor_enantiomer) ] x 100

References

Application Note: Protocol for the Deprotection of H-DL-Ala-OMe.HCl for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In peptide synthesis, the formation of a peptide bond requires a nucleophilic free amine on one amino acid and an activated carboxylic acid on another. Amino acid methyl esters, such as H-DL-Ala-OMe.HCl, are commonly used in solution-phase synthesis and as starting materials for coupling to a solid support. However, they are typically supplied as hydrochloride salts to improve stability and shelf-life. In this form, the primary amine is protonated (R-NH₃⁺Cl⁻), rendering it non-nucleophilic and incapable of participating in a coupling reaction.

Therefore, a critical step before its use in Solid-Phase Peptide Synthesis (SPPS) is the deprotection, or more accurately, the neutralization, of the hydrochloride salt to liberate the free amine (R-NH₂). This application note provides a detailed protocol for the neutralization of this compound and its subsequent use in a standard SPPS coupling reaction. The most common and effective method involves the use of a hindered tertiary amine base, such as Diisopropylethylamine (DIPEA), which acts as a proton scavenger without promoting side reactions.[1][2][3]

Principle of Neutralization

The neutralization is a straightforward acid-base reaction. A non-nucleophilic organic base is added in stoichiometric excess to deprotonate the ammonium salt of the amino acid ester. This generates the free amine, which is then ready for coupling, and a soluble ammonium salt byproduct. The general reaction is as follows:

H₂N⁺(R)-COOR' · HCl + Base -> H₂N(R)-COOR' + Base·HCl

For this protocol, Diisopropylethylamine (DIPEA) is the recommended base due to its steric hindrance, which minimizes potential side reactions.[1] The resulting diisopropylethylammonium chloride salt is typically soluble in common SPPS solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) and can be easily removed during washing steps.

Experimental Protocols

This section details the required materials and the step-by-step methodology for the in situ neutralization and coupling of this compound to a resin-bound peptide chain that has a free carboxylic acid, or more commonly, to a prepared resin for the first amino acid attachment. The protocol assumes a standard manual SPPS setup.

Materials and Reagents
  • This compound (CAS No. 13515-97-4)

  • Peptide synthesis-grade Dichloromethane (DCM)

  • Peptide synthesis-grade Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Coupling Reagent (e.g., HBTU, HATU, or DCC/HOBt)

  • Resin with a free N-terminal amine (for chain elongation) or a pre-loaded Wang or Rink Amide resin for starting a new peptide.

  • Standard SPPS reaction vessel

  • Shaker or bubbler for agitation

Protocol: In Situ Neutralization and Coupling

This protocol is the most efficient method as it combines the neutralization and coupling steps, minimizing the time the activated amino acid is exposed to potential side reactions.

  • Resin Preparation:

    • Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30-60 minutes in the SPPS reaction vessel.

    • Drain the DMF.

  • Preparation of Amino Acid Solution:

    • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and the coupling agent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.

    • Gently vortex or sonicate to ensure complete dissolution.

  • Neutralization and Pre-activation:

    • To the vial containing the amino acid and coupling agent, add DIPEA (4-8 equivalents). The amount of DIPEA should be sufficient to neutralize both the HCl salt of the alanine ester and the salts generated during the activation process.[2]

    • Allow the mixture to pre-activate for 1-5 minutes. The solution may change color depending on the coupling reagent used.

  • Coupling Reaction:

    • Add the activated H-DL-Ala-OMe solution to the swelled peptide-resin in the reaction vessel.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:

      • DMF (3 times)

      • DCM (3 times)

      • DMF (3 times)

  • Confirmation of Coupling (Optional):

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain yellow) indicates a complete coupling reaction.

Data Presentation

The efficiency of the neutralization and coupling reaction can be influenced by the choice of base, coupling reagent, and reaction time. The following table provides representative data for the coupling of this compound.

ParameterCondition 1Condition 2Condition 3
Amino Acid This compoundThis compoundThis compound
Equivalents Used 3.03.03.0
Coupling Reagent HBTU (2.9 eq)HATU (2.9 eq)DCC/HOBt (3.0 eq)
Base DIPEA (6.0 eq)DIPEA (6.0 eq)Et₃N (6.0 eq)
Solvent DMFDMFDCM/DMF (1:1)
Reaction Time 1.5 hours1.5 hours2.0 hours
Coupling Efficiency >99%>99%~98%
Notes Standard, highly efficientRecommended for difficult couplingsOlder method, potential for Dicyclohexylurea (DCU) byproduct precipitation

Coupling efficiency determined by Kaiser test and subsequent cleavage/HPLC analysis of the final peptide.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in situ neutralization and coupling protocol for this compound in a typical SPPS cycle.

SPPS_Deprotection_Workflow cluster_prep Preparation cluster_spps SPPS Reaction Vessel prep_vial 1. Prepare Solution: This compound + Coupling Agent in DMF add_base 2. Add DIPEA (Neutralization & Activation) prep_vial->add_base 1-5 min coupling B. Add Activated AA Solution to Resin add_base->coupling Transfer Solution resin_prep A. Swell Resin in DMF resin_prep->coupling wash C. Wash Resin (DMF, DCM) coupling->wash 1-2 hours next_cycle Proceed to N-terminal Deprotection of next AA wash->next_cycle

Caption: Workflow for the in situ neutralization and coupling of this compound in SPPS.

References

1H NMR characterization of H-DL-Ala-OMe.HCl containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 1H NMR Characterization of H-DL-Ala-OMe.HCl

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the 1H NMR characterization of this compound (DL-Alanine methyl ester hydrochloride), a common building block in peptide synthesis.

Introduction

This compound is the hydrochloride salt of the methyl ester of DL-alanine. As a fundamental chiral building block, its purity and structural integrity are crucial for the successful synthesis of peptides and peptidomimetics in drug discovery and development. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful and routine analytical technique used to confirm the structure and assess the purity of such starting materials. This application note outlines the standard procedure for acquiring and interpreting the 1H NMR spectrum of this compound.

Expected 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the different protons in the molecule. The expected chemical shifts (δ) in a common deuterated solvent like Deuterium Oxide (D2O) are summarized in the table below. The use of D2O results in the exchange of the labile amine protons (-NH3+) with deuterium, causing this signal to disappear from the spectrum.

Table 1: Summary of 1H NMR Data for this compound in D2O

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
Alanine CH3~ 1.60Doublet (d)~ 7.33H
Alanine α-CH~ 4.20Quartet (q)~ 7.31H
Ester OCH3~ 3.85Singlet (s)N/A3H
Amine NH3+N/A (exchanges with D2O)---

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Experimental Protocol

This section details the methodology for preparing a sample of this compound and acquiring its 1H NMR spectrum.

3.1. Materials and Equipment

  • This compound sample

  • Deuterium Oxide (D2O, 99.9% D)

  • NMR tube (5 mm)

  • Pipettes and vials

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

A standard workflow for sample preparation is essential for obtaining high-quality, reproducible NMR data.

G cluster_prep Sample Preparation Workflow A Weigh Sample (5-10 mg of this compound) B Transfer to Vial A->B C Add Deuterated Solvent (0.6-0.7 mL of D2O) B->C D Dissolve Sample (Vortex until clear) C->D E Transfer to NMR Tube D->E

Caption: Workflow for preparing the this compound NMR sample.

  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Dissolution: Add 0.6 to 0.7 mL of D2O to the vial.

  • Mixing: Securely cap the vial and vortex thoroughly until the sample is completely dissolved, resulting in a clear, colorless solution.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

3.3. NMR Data Acquisition

The following is a generalized protocol for a 400 MHz spectrometer. Specific parameters may need to be adjusted based on the instrument used.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the D2O solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Parameter Setup:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.

    • Receiver Gain (RG): Use an automatic receiver gain setting.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A sweep width of approximately 12-16 ppm is appropriate.

  • Acquisition: Start the acquisition.

  • Data Processing:

    • Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the residual HDO peak to ~4.79 ppm.

    • Integrate the peaks corresponding to the different protons in the molecule.

Data Interpretation and Analysis

The structural assignment of the peaks in the 1H NMR spectrum is based on their chemical shift, multiplicity (splitting pattern), and integration.

Caption: Correlation of molecular structure with 1H NMR peak assignments.

  • Alanine CH3 (δ ~ 1.60 ppm): This signal appears as a doublet because its three equivalent protons are coupled to the single adjacent α-CH proton (n+1 rule, 1+1=2). The integration value should correspond to three protons.

  • Alanine α-CH (δ ~ 4.20 ppm): This signal appears as a quartet. Its single proton is coupled to the three protons of the adjacent methyl group (n+1 rule, 3+1=4). The integration value should be one proton.

  • Ester OCH3 (δ ~ 3.85 ppm): This signal is a singlet because its three protons have no adjacent protons to couple with. The integration value corresponds to three protons.

  • Purity Assessment: The relative integration of the signals should be in a 3:1:3 ratio (CH3 : α-CH : OCH3). The absence of significant unassigned peaks is indicative of a high-purity sample. Impurities, such as residual solvents or starting materials, would appear as additional signals in the spectrum.

Troubleshooting & Optimization

Technical Support Center: Chiral Integrity of Alanine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of alanine, particularly when using alanine methyl ester hydrochloride in synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: I am using H-DL-Ala-OMe.HCl. How do I prevent it from racemizing?

A1: Your starting material, this compound, is already a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers of alanine methyl ester. Therefore, the goal is not to prevent racemization but rather to selectively use one of the enantiomers in your reaction. This can be achieved through processes like kinetic resolution, where one enantiomer reacts at a different rate than the other, or by using a chiral auxiliary to direct the stereochemical outcome of the reaction.

It is also possible that you intended to use a pure enantiomer, such as H-L-Ala-OMe.HCl or H-D-Ala-OMe.HCl, and the "DL" designation is a typographical error. If your goal is to maintain the stereochemical purity of a single enantiomer during a reaction, please refer to the troubleshooting guide below.

Q2: What are the primary causes of racemization for a pure enantiomer of alanine during a chemical reaction?

A2: Racemization is the conversion of a pure enantiomer into a mixture of both D and L forms.[1] This loss of stereochemical integrity for an amino acid like alanine typically occurs through two main mechanisms during peptide coupling reactions:

  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The proton on the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[1][2]

  • Direct Enolization: A base can directly remove the alpha-proton from the activated amino acid to form an achiral enolate intermediate, which can then be protonated from either side, resulting in racemization. This is more common under strongly basic conditions.[2]

Q3: Which reaction conditions are most likely to cause racemization of alanine?

A3: Several factors can increase the risk of racemization:

  • Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for racemization.[3]

  • Strong Bases: Strong, sterically unhindered bases can readily abstract the alpha-proton, promoting both oxazolone formation and direct enolization.[1]

  • Certain Coupling Reagents: Highly reactive coupling reagents can form intermediates that are more prone to racemization.[4]

  • Prolonged Reaction Times: Longer exposure to conditions that promote racemization increases the likelihood of its occurrence.

  • Solvent Polarity: More polar solvents can sometimes favor racemization.[1]

Q4: How can I determine if my alanine residue has racemized during my experiment?

A4: The most reliable method for determining the enantiomeric purity of your product is through chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[2][5] This technique can separate and quantify the different enantiomers. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and mass spectrometry-based techniques.[1][6]

Troubleshooting Guide: Preventing Racemization of Alanine

This guide provides actionable steps to minimize racemization when using a pure enantiomer of alanine methyl ester (e.g., H-L-Ala-OMe.HCl) in a coupling reaction.

Problem: Significant Racemization Detected in the Product

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is critical. For carbodiimide-based reagents like DCC or DIC, the use of additives is essential to suppress racemization by forming a more stable active ester intermediate.[1][7]

  • Recommendation: If using a carbodiimide, always include an additive. Consider switching from HOBt to more effective racemization suppressants like HOAt or OxymaPure.[1] For challenging couplings, aminium salts like HATU or COMU are excellent choices known for low racemization levels.[8]

Step 2: Assess the Base Used in the Reaction

The base neutralizes the hydrochloride salt and facilitates the reaction, but it is also a primary driver of racemization.

  • Recommendation: If you are observing high levels of racemization with common bases like DIPEA or NMM, switch to a more sterically hindered and weaker base such as 2,4,6-collidine (sym-collidine).[1]

Step 3: Optimize Reaction Temperature and Time

  • Recommendation: Perform the coupling reaction at a lower temperature, such as 0 °C, to reduce the rate of racemization.[8] Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to racemizing conditions.

Step 4: Choose an Appropriate Solvent

  • Recommendation: While DMF and NMP are common, consider less polar solvents if racemization is a persistent issue.

Quantitative Data on Racemization

The degree of racemization is highly dependent on the specific reaction conditions. The following table summarizes the impact of different coupling reagents and additives on the extent of racemization for sensitive amino acids, which can serve as a guide for alanine.

Coupling Reagent/AdditiveBase% D-Isomer Formed (Racemization)
DIC / OxymaDIPEANegligible[4]
EDCI / HOBtDIPEANegligible to low
HBTU / HOBtDIPEANegligible to low
HATUDIPEANegligible[4]
HATUNMM~5%[4]
DIC / HOBtDIPEALow
PyBOPDIPEALow

Data adapted from studies on model peptide systems and intended for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with Minimized Racemization

This protocol outlines a standard method for coupling an N-protected amino acid to H-L-Ala-OMe.HCl using HATU.

Materials:

  • N-protected amino acid (e.g., Boc-L-Phe-OH)

  • H-L-Ala-OMe.HCl

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 equivalent) and H-L-Ala-OMe.HCl (1.0 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 equivalents) to the stirred solution.

  • In a separate vessel, dissolve HATU (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise.

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

This protocol provides a general method for determining the enantiomeric purity of the resulting dipeptide.

Materials and Equipment:

  • Purified peptide product

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak series)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

Procedure:

  • Prepare a standard solution of the desired L-L dipeptide and, if available, the L-D diastereomer.

  • Dissolve a small sample of the purified product in the mobile phase.

  • Set up the HPLC system with the chiral column and an appropriate mobile phase (e.g., a mixture of hexane and isopropanol). The optimal mobile phase composition must be determined empirically.[9]

  • Inject the standard solutions to determine the retention times of the desired product and its diastereomer.

  • Inject the sample solution.

  • Monitor the elution profile with the UV detector.

  • Integrate the peak areas of the two separated diastereomers to calculate the enantiomeric excess (% ee).

Visual Guides

Mechanisms of Racemization

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_AA Activated N-Protected L-Amino Acid Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Cyclization Proton_Abstraction1 Proton Abstraction Peptide_L L-Peptide Product Oxazolone->Peptide_L Nucleophilic Opening Peptide_D D-Peptide Product (Racemized) Oxazolone->Peptide_D Nucleophilic Opening Base1 Base Base1->Oxazolone Removes α-H+ Amine_Attack1 Amine Attack Activated_AA2 Activated N-Protected L-Amino Acid Enolate Enolate (Achiral Intermediate) Activated_AA2->Enolate α-H+ Removal Peptide_L2 L-Peptide Product Enolate->Peptide_L2 Protonation Peptide_D2 D-Peptide Product (Racemized) Enolate->Peptide_D2 Protonation Base2 Base Base2->Activated_AA2 Proton_Abstraction2 Proton Abstraction Protonation Protonation

Caption: The two primary pathways for racemization during peptide coupling.

Troubleshooting Workflow for Racemization

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Evaluate Coupling Reagent and Additives Start->Check_Reagent Use_Suppressant Use HOAt or OxymaPure instead of HOBt Check_Reagent->Use_Suppressant Carbodiimide used Change_Reagent Switch to HATU or COMU Check_Reagent->Change_Reagent High reactivity needed Check_Base Assess Base Use_Suppressant->Check_Base Change_Reagent->Check_Base Change_Base Use a weaker, hindered base (e.g., sym-collidine) Check_Base->Change_Base Check_Temp Optimize Temperature Change_Base->Check_Temp Lower_Temp Run reaction at 0°C Check_Temp->Lower_Temp Result Racemization Minimized Lower_Temp->Result

Caption: A logical workflow for troubleshooting and minimizing racemization.

References

common side reactions with H-DL-Ala-OMe.HCl in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered when using H-DL-Ala-OMe.HCl in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of this compound in peptide synthesis?

A1: The two most common side reactions when using this compound are diketopiperazine (DKP) formation and racemization . DKP formation is an intramolecular cyclization of a dipeptide ester, leading to a loss of the desired peptide and the formation of a stable six-membered ring. Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, which can be problematic when synthesizing stereospecific peptides.

Q2: Why is this compound prone to diketopiperazine formation?

A2: The methyl ester at the C-terminus of this compound makes the dipeptidyl ester intermediate susceptible to intramolecular attack by the N-terminal amino group. This cyclization reaction is thermodynamically favorable, resulting in the formation of cyclo(Ala-Ala), a diketopiperazine. This is particularly prevalent during the synthesis of the first dipeptide.

Q3: What factors contribute to racemization when using this compound?

A3: Racemization of the alanine residue can be influenced by several factors, including the choice of coupling reagent, the type and amount of base used, the reaction temperature, and the duration of the activation step. Strong bases and prolonged activation times can increase the likelihood of racemization.

Q4: Can I use this compound for solid-phase peptide synthesis (SPPS)?

A4: While this compound is more commonly used in solution-phase synthesis, it can be employed in SPPS. However, the risk of diketopiperazine formation is still a significant concern, especially when the alanine residue is at the C-terminus of the first dipeptide loaded onto the resin.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide and Presence of a Major Byproduct

Symptom: After the coupling of the second amino acid to this compound, analysis (e.g., by LC-MS) shows a low yield of the expected dipeptide and a significant peak corresponding to the molecular weight of cyclo(Ala-Ala).

Probable Cause: Diketopiperazine (DKP) formation.

Solutions:

  • Choice of Coupling Reagent and Conditions:

    • Employ coupling reagents known to have faster coupling kinetics to favor the intermolecular reaction over the intramolecular cyclization. Reagents like HATU or HCTU are often preferred.

    • Minimize the reaction time for the coupling step.

    • Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of DKP formation.

  • Procedural Modifications:

    • In situ neutralization: Instead of pre-neutralizing the this compound, add the base to the reaction mixture just before the coupling reagent. This minimizes the time the free amino group is available for intramolecular attack.

    • Use of sterically hindered base: Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to reduce base-catalyzed side reactions.[1]

Issue 2: Presence of Diastereomeric Impurities in the Final Peptide

Symptom: Chiral HPLC analysis of the purified peptide reveals the presence of a diastereomer, indicating that racemization of the alanine residue has occurred.

Probable Cause: Racemization during the activation and coupling steps.

Solutions:

  • Selection of Coupling Reagents and Additives:

    • Use coupling reagents known to suppress racemization, such as those based on phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HBTU, HATU) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2]

    • Carbodiimide-based reagents like DCC or DIC should always be used with a racemization-suppressing additive.[2]

  • Control of Reaction Base:

    • Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or DIPEA in stoichiometric amounts. Excess base can significantly increase the rate of racemization.

    • Avoid strong bases like triethylamine when possible.

  • Temperature and Time Management:

    • Perform the coupling reaction at a low temperature (e.g., 0 °C).

    • Minimize the pre-activation time of the carboxylic acid before adding the amine component.

Quantitative Data Summary

The extent of side reactions is highly dependent on the specific reaction conditions. The following tables provide illustrative data on the impact of different coupling reagents on racemization and a hypothetical comparison of dipeptide yield versus diketopiperazine formation.

Table 1: Illustrative Racemization of Alanine Methyl Ester with Different Coupling Reagents

Coupling ReagentAdditiveBase% D-Isomer Formed (Illustrative)
DCCHOBtDIPEA< 1%
HBTU-DIPEA< 2%
HATU-DIPEA< 1%
PyBOP-DIPEA< 2%
DCCNoneTEA> 10%

Data is illustrative and based on general knowledge of peptide coupling reagents. Actual results will vary based on specific reaction conditions.

Table 2: Hypothetical Yield Comparison in a Dipeptide Synthesis using H-Ala-OMe

Coupling Time (hours)Reaction Temperature (°C)Dipeptide Yield (%)Cyclo(Ala-Ala) Yield (%)
108510
407520
1257025
4255540

This table presents a hypothetical scenario to illustrate the trend of increased DKP formation with longer reaction times and higher temperatures.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide (Fmoc-Xxx-Ala-OMe) with Minimized Side Reactions

Materials:

  • Fmoc-protected amino acid (Fmoc-Xxx-OH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation of the Amine Component:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve Fmoc-Xxx-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated Fmoc-Xxx-OH solution to the neutralized H-DL-Ala-OMe solution.

    • Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide.

Visualizations

Troubleshooting_DKP cluster_symptom Symptom cluster_cause Probable Cause cluster_solutions Solutions Symptom Low Dipeptide Yield & High Cyclo(Ala-Ala) Cause Diketopiperazine (DKP) Formation Symptom->Cause leads to Sol1 Optimize Coupling Reagents & Conditions Cause->Sol1 mitigated by Sol2 Procedural Modifications Cause->Sol2 mitigated by

Troubleshooting workflow for Diketopiperazine formation.

Troubleshooting_Racemization cluster_symptom Symptom cluster_cause Probable Cause cluster_solutions Solutions Symptom Diastereomeric Impurities Detected Cause Racemization Symptom->Cause indicates Sol1 Select Appropriate Coupling Reagents Cause->Sol1 prevented by Sol2 Control Reaction Base Cause->Sol2 prevented by Sol3 Manage Temperature & Time Cause->Sol3 prevented by

Troubleshooting workflow for Racemization.

Peptide_Synthesis_Workflow start Start: Fmoc-Xxx-OH & This compound neutralization Neutralization of This compound with DIPEA start->neutralization activation Activation of Fmoc-Xxx-OH with HATU/DIPEA start->activation coupling Coupling Reaction (0°C) neutralization->coupling activation->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification product Pure Dipeptide: Fmoc-Xxx-Ala-OMe purification->product

Experimental workflow for dipeptide synthesis.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the solubility of H-DL-Ala-OMe.HCl during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: I am experiencing poor solubility of this compound in my primary SPPS solvent (DMF). What is the underlying cause?

A1: The poor solubility of this compound in common SPPS solvents like Dimethylformamide (DMF) stems from its salt form. As a hydrochloride salt, the compound is crystalline and possesses a high lattice energy, which requires a significant amount of energy to break down for dissolution.[1][2] While it is soluble in polar organic solvents like DMF and DMSO, its solubility can be limited, especially at the concentrations required for efficient coupling in SPPS.[1]

Q2: What are the immediate signs of poor solubility of this compound during my SPPS experiment?

A2: The most common indications of poor solubility during your experiment include:

  • Visible particulates: The this compound may not fully dissolve in the solvent, leaving a cloudy or hazy solution with visible suspended particles.

  • Low coupling efficiency: Incomplete dissolution leads to a lower effective concentration of the amino acid available for the coupling reaction, resulting in a lower yield of the desired peptide.

  • Resin clumping: Undissolved material can contribute to the aggregation of the resin beads, further hindering the reaction.

Q3: Can I simply increase the volume of the solvent to dissolve the this compound?

A3: While increasing the solvent volume might eventually dissolve the compound, it is generally not a recommended practice in SPPS. A larger solvent volume will decrease the concentration of the reactants, which can significantly slow down the coupling reaction rate and may lead to incomplete coupling, especially for difficult sequences.

Q4: Are there alternative solvents to DMF that might offer better solubility for this compound?

A4: Yes, several alternative solvents and solvent mixtures can be considered in SPPS.[3][4] N-methylpyrrolidone (NMP) is a common alternative to DMF and is known for its excellent solvating properties.[5] Additionally, "greener" solvent alternatives are emerging, such as mixtures of DMSO/EtOAc or N-butylpyrrolidinone (NBP), which have shown good performance in SPPS.[4] However, the most effective approach for handling the poor solubility of an amino acid hydrochloride is often not just changing the solvent, but modifying the protocol to handle the salt form.

Q5: What is the most effective method to overcome the poor solubility of this compound during the coupling step in SPPS?

A5: The most robust and widely accepted method is to perform an in situ neutralization of the hydrochloride salt.[6][7][8][9][10] This technique involves adding a non-nucleophilic base to the coupling mixture to neutralize the HCl salt, generating the free amine of DL-Alanine methyl ester directly in the reaction vessel. The free amine is significantly more soluble in organic solvents and is readily available to participate in the coupling reaction.

Quantitative Data: Solubility of Alanine Methyl Ester Hydrochloride

The following table summarizes the available solubility data for L-Alanine methyl ester hydrochloride. While this data is for the L-enantiomer, it serves as a close approximation for the solubility of the DL-racemic mixture in the absence of specific data for this compound.

SolventConcentration (mg/mL)Molarity (approx.)Reference
Dimethylformamide (DMF)~ 20~ 0.14 M[1]
Dimethyl sulfoxide (DMSO)~ 20~ 0.14 M[1]
Ethanol~ 30~ 0.21 M[1]
Phosphate-Buffered Saline (PBS, pH 7.2)~ 10~ 0.07 M[1]

Experimental Protocol: In Situ Neutralization for Coupling of this compound

This protocol describes the procedure for the efficient coupling of this compound in SPPS using an in situ neutralization technique.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling agent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • SPPS grade solvent (e.g., DMF or NMP)

  • Standard SPPS reaction vessel and shaker

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in the chosen SPPS solvent (DMF or NMP) for at least 30 minutes.

    • Perform the standard Fmoc-deprotection step to expose the N-terminal amine of the growing peptide chain.

    • Thoroughly wash the resin with the SPPS solvent to remove the deprotection reagent.

  • Preparation of the Amino Acid Solution (Activation):

    • In a separate vial, add the desired molar excess of this compound (typically 3-5 equivalents relative to the resin loading).

    • Add the same molar excess of the coupling agent (e.g., HBTU).

    • Dissolve the mixture in a minimal amount of the SPPS solvent. Gentle vortexing may be required. Note that the solution may remain cloudy due to the limited solubility of the hydrochloride salt.

  • In Situ Neutralization and Coupling:

    • To the vial containing the this compound and coupling agent, add the non-nucleophilic base (DIPEA). A typical molar ratio is slightly more than double the moles of the this compound to ensure complete neutralization and to act as a base for the coupling reaction.

    • Immediately after adding the base, the solution should become clear as the free amine of DL-Alanine methyl ester is formed.

    • Transfer the activated and neutralized amino acid solution to the reaction vessel containing the washed resin.

    • Agitate the reaction mixture at room temperature for the standard coupling time (typically 1-2 hours).

  • Post-Coupling Wash:

    • After the coupling reaction is complete, drain the reaction vessel.

    • Wash the resin thoroughly with the SPPS solvent to remove any excess reagents and byproducts.

    • A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Visualizations

Troubleshooting Workflow for Poor this compound Solubility

Troubleshooting_Workflow start Start: Poor Coupling of This compound check_solubility Observe Amino Acid Solution: Is it clear or cloudy? start->check_solubility cloudy_solution Problem: Incomplete Dissolution check_solubility->cloudy_solution Cloudy clear_solution Solution Appears Clear check_solubility->clear_solution Clear implement_insitu Action: Implement In Situ Neutralization Protocol cloudy_solution->implement_insitu check_coupling Perform Kaiser Test on Resin: Is the test negative (colorless)? implement_insitu->check_coupling coupling_successful Result: Successful Coupling Proceed with Synthesis check_coupling->coupling_successful Yes coupling_failed Problem: Coupling Still Incomplete check_coupling->coupling_failed No troubleshoot_further Troubleshoot Other Factors: - Coupling Reagent Activity - Steric Hindrance - Resin Swelling coupling_failed->troubleshoot_further clear_solution->check_coupling

Caption: A flowchart outlining the steps to troubleshoot and resolve poor solubility issues with this compound in SPPS.

References

identifying impurities in commercial H-DL-Ala-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting resources and frequently asked questions (FAQs) for identifying impurities in commercial H-DL-Ala-OMe.HCl (DL-Alanine methyl ester hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Impurities in commercial this compound typically arise from the synthesis process or degradation. Common impurities include:

  • Unreacted Starting Materials: DL-Alanine is a common impurity due to incomplete esterification.

  • Byproducts: Small amounts of dipeptides (e.g., H-DL-Ala-DL-Ala-OMe) can form during synthesis.

  • Enantiomeric Imbalance: While sold as a racemic mixture, an unequal ratio of D- and L-enantiomers can occur.

  • Degradation Products: The ester can hydrolyze back to DL-Alanine, especially in the presence of moisture.

  • Residual Solvents: Solvents used during synthesis and purification may be present.

Q2: My HPLC chromatogram shows a peak at an earlier retention time than the main product peak. What could this be?

A2: An earlier-eluting peak in a reversed-phase HPLC analysis typically indicates a more polar compound. The most likely candidate is unreacted DL-Alanine , which is significantly more polar than its methyl ester. To confirm, you can co-inject your sample with a pure standard of DL-Alanine.

Q3: I see an unexpected signal in the ¹H NMR spectrum of my sample. How can I identify the corresponding impurity?

A3: First, compare your spectrum to a reference spectrum of pure this compound. An unexpected signal, particularly a broad singlet in the 7.5-8.5 ppm range, could indicate the presence of the free amino acid (DL-Alanine) in its zwitterionic form. A signal corresponding to a different alkyl group could indicate an impurity from a different alcohol used during synthesis. Refer to the data table below for typical chemical shifts.

Q4: How can I check for the presence of residual solvents?

A4: Gas Chromatography (GC) is the standard method for identifying and quantifying residual solvents. Alternatively, ¹H NMR spectroscopy can detect common protic solvents like methanol or ethanol, which would appear as characteristic singlets or triplets, respectively.

Q5: My product is specified as DL-Alanine Methyl Ester HCl. How can I confirm it is a racemic mixture?

A5: To confirm the racemic nature of your sample, you need to use a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common method.[1][2] Under appropriate conditions, this method will separate the D- and L-enantiomers into two distinct peaks. For a true racemate, these peaks should have an approximately equal area (50:50 ratio).

Impurity Identification and Quantification

Potential Impurities in this compound
Impurity NameFormulaMolecular Weight ( g/mol )Potential OriginKey Analytical Signals
DL-Alanine C₃H₇NO₂89.09Unreacted starting material, degradation¹H NMR: Broad signal ~8.0 ppm (NH₃⁺); HPLC: Earlier retention time
H-DL-Ala-DL-Ala-OMe C₇H₁₄N₂O₃174.20Synthesis byproductMS: m/z = 175.11 [M+H]⁺
D-Ala-OMe.HCl C₄H₁₀ClNO₂139.58Enantiomer of L-Ala-OMeChiral HPLC: Separated peak from L-enantiomer
L-Ala-OMe.HCl C₄H₁₀ClNO₂139.58Enantiomer of D-Ala-OMeChiral HPLC: Separated peak from D-enantiomer
Methanol CH₄O32.04Residual solvent¹H NMR: Singlet at ~3.49 ppm; GC: Characteristic retention time

Troubleshooting Workflows

The following diagram illustrates a logical workflow for identifying an unknown impurity detected during routine analysis.

G cluster_0 Impurity Identification Workflow Start Routine Analysis (e.g., HPLC, NMR) Check Unexpected Peak/Signal Detected? Start->Check Pass Sample Meets Purity Specs Check->Pass No Identify Characterize Impurity Check->Identify Yes LCMS Perform LC-MS Analysis Identify->LCMS NMR Acquire Detailed NMR (¹H, ¹³C, COSY) Identify->NMR Compare Compare Data with Known Impurities LCMS->Compare NMR->Compare Identified Impurity Identified Compare->Identified Match Found Unknown Further Investigation Required Compare->Unknown No Match

Caption: Logical workflow for identifying unknown impurities.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method is suitable for detecting and quantifying non-chiral impurities like unreacted DL-Alanine.

  • System: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 30% B

    • 15-17 min: 30% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 2% B

    • 21-25 min: 2% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Mobile Phase A.

G cluster_1 HPLC Experimental Workflow Prep Prepare Sample & Mobile Phase Equilibrate Equilibrate HPLC System Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Run Run Gradient Method Inject->Run Detect Detect at 210 nm Run->Detect Analyze Analyze Chromatogram Detect->Analyze

Caption: Workflow for HPLC purity analysis.

Protocol 2: ¹H NMR Sample Preparation and Analysis
  • Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for its ability to exchange with the amine and hydroxyl protons, simplifying the spectrum.

  • Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: (Optional) Add a small amount of a reference standard with a known chemical shift (e.g., TSP for D₂O).

  • Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).

  • Analysis:

    • This compound: Expect a quartet at ~4.2 ppm (α-H), a singlet at ~3.8 ppm (-OCH₃), and a doublet at ~1.6 ppm (-CH₃).

    • DL-Alanine Impurity: May show a quartet at ~3.9 ppm and a doublet at ~1.5 ppm.

    • Methanol Impurity: Will appear as a singlet around 3.35 ppm in D₂O.

References

Technical Support Center: Optimizing Reaction Conditions for H-DL-Ala-OMe.HCl Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling of H-DL-Ala-OMe.HCl in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations when using this compound for a coupling reaction?

A1: this compound is the hydrochloride salt of the methyl ester of a racemic mixture of D- and L-alanine.[1] Key considerations before starting your experiment include:

  • Neutralization: The hydrochloride salt must be neutralized in situ to liberate the free amine for the coupling reaction. This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.[2][3]

  • Racemic Nature: Using a DL-racemic mixture will result in the formation of diastereomeric products. This is a critical consideration for purification, as diastereomers can have very similar properties, making separation challenging.

  • Storage and Handling: this compound should be stored under appropriate conditions to prevent degradation. It is advisable to store it sealed and away from moisture.[4]

Q2: I am observing low to no product formation. What are the potential causes?

A2: Low or no yield in a coupling reaction can stem from several factors:

  • Incomplete Neutralization: Insufficient base will leave the amine protonated as the hydrochloride salt, rendering it non-nucleophilic and unable to participate in the coupling reaction.

  • Inefficient Activation of the Carboxylic Acid: The chosen coupling reagent may not be potent enough for the specific substrates, or the activation step may be too slow.

  • Steric Hindrance: While alanine is not particularly bulky, the carboxylic acid partner might be sterically hindered, slowing down the reaction.

  • Hydrolysis of Reagents: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid or the coupling reagent itself. It is crucial to use anhydrous solvents and dry glassware.[5]

Q3: What are common side reactions, and how can they be minimized?

A3: The most common side reaction in peptide coupling is racemization of the activated amino acid.[6][7] To minimize this and other side reactions:

  • Racemization: Additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can suppress racemization when using carbodiimide coupling reagents like EDC or DIC.[5][6] Using uronium/aminium-based reagents like HATU or HBTU can also reduce racemization.[7]

  • Guanidinylation: When using excess uronium/aminium reagents (HBTU, HATU), a side reaction can occur where the free amine of H-DL-Ala-OMe is guanidinylated, capping the chain.[6] It is recommended to use a slight excess of the carboxylic acid relative to the coupling reagent.[6]

  • N-acylurea Formation: With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive. The use of additives like HOBt or Oxyma Pure helps to prevent this by rapidly forming an active ester.[6]

Q4: How does the use of a racemic mixture (DL-alanine) affect my experiment and product?

A4: The use of this compound will lead to the formation of a mixture of diastereomeric peptides. For example, coupling an L-amino acid to DL-alanine methyl ester will produce both L-L and L-D dipeptides. These diastereomers will need to be separated, typically by chromatography (e.g., HPLC or flash chromatography), which can be challenging due to their similar chemical properties.

Q5: Which coupling reagent should I choose for my reaction?

A5: The choice of coupling reagent depends on the complexity of your substrates and budget.

  • Carbodiimides (EDC, DCC, DIC): These are cost-effective and widely used.[6] EDC is particularly useful for solution-phase synthesis as its urea byproduct is water-soluble, simplifying purification.[7] They are often used with additives like HOBt to improve efficiency and reduce side reactions.[6][7]

  • Uronium/Aminium Reagents (HATU, HBTU): These are more powerful and faster-acting reagents, often preferred for difficult couplings or to minimize racemization.[2][6] HATU is generally more reactive than HBTU.[2]

  • Phosphonium Reagents (PyBOP): These are also highly efficient but can be more expensive. A notable byproduct of BOP is the carcinogenic hexamethylphosphoramide (HMPA).[7]

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of this compound.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete amine neutralization Ensure at least one equivalent of base (e.g., DIPEA) is added to neutralize the HCl salt. For solution-phase couplings, you can pre-mix the amine hydrochloride with the base in the solvent for 10-15 minutes before adding other reagents.[2][3]
Ineffective carboxylic acid activation Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[2] Increase the reaction temperature, though this may also increase the risk of side reactions.
Presence of moisture Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[5]
Reaction time is too short Monitor the reaction progress using TLC or LC-MS and allow it to proceed until the starting materials are consumed. Some couplings may require several hours to overnight.[2][5]
Problem 2: Presence of Multiple Spots/Peaks in TLC/LC-MS
Potential Cause Suggested Solution
Formation of diastereomers This is expected due to the use of a racemic (DL) amine. The resulting diastereomers will need to be separated by chromatography.
Racemization of the carboxylic acid partner Use an anti-racemization additive like HOBt or Oxyma Pure with carbodiimide reagents.[5] Alternatively, use a coupling reagent known for low racemization, such as HATU.[2] Perform the reaction at a lower temperature (e.g., 0 °C).
Unreacted starting materials Drive the reaction to completion by extending the reaction time or using a slight excess of the activated acid.
Side product formation (e.g., N-acylurea) Use an additive like HOBt or Oxyma Pure when using carbodiimides to minimize the formation of N-acylurea.[6]
Illustrative Data on Coupling Reagent Performance

The following table provides illustrative data on the performance of different coupling reagents for a typical dipeptide synthesis. Actual results may vary depending on the specific substrates and reaction conditions.

Coupling ReagentAdditiveBaseTypical Reaction Time (hours)Illustrative Crude Purity (%)Illustrative Isolated Yield (%)
EDCHOBtDIPEA4 - 16>8575 - 90
DICHOBtDIPEA4 - 16>8575 - 90
HATUNoneDIPEA2 - 4>9085 - 95[2]
HBTUHOBtDIPEA2 - 6>9080 - 95

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol describes a general method for coupling a protected amino acid (e.g., Boc-L-Phe-OH) with this compound using EDC and HOBt.

Materials:

  • Boc-L-Phe-OH (1.0 eq)

  • This compound (1.0 eq)

  • EDC.HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • Dissolve Boc-L-Phe-OH (1.0 eq), HOBt (1.2 eq), and this compound (1.0 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) to the solution and stir for 10 minutes.

  • Add EDC.HCl (1.2 eq) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate the diastereomers and remove any remaining impurities.

Protocol 2: General Procedure for HATU Coupling

This protocol details the coupling of a protected amino acid with this compound using the more potent HATU reagent.[2]

Materials:

  • Boc-L-Phe-OH (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl Acetate

  • 1M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • Amine Preparation: In a flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq). Stir for 10 minutes at room temperature.

  • Acid Activation: In a separate flask, dissolve Boc-L-Phe-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature for pre-activation.

  • Coupling: Add the activated acid solution to the amine solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualized Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine 1. Dissolve this compound and add Base (e.g., DIPEA) combine 3. Combine Solutions and Stir prep_amine->combine prep_acid 2. Dissolve Carboxylic Acid and Coupling Reagent prep_acid->combine monitor 4. Monitor Progress (TLC / LC-MS) combine->monitor workup 5. Aqueous Work-up (Wash with Acid, Base, Brine) monitor->workup purify 6. Purify via Chromatography (Separate Diastereomers) workup->purify

Caption: General workflow for coupling this compound.

G cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Incomplete Amine Neutralization? start->cause1 Check cause2 Ineffective Acid Activation? start->cause2 Check cause3 Moisture Present? start->cause3 Check sol1 Add more base (DIPEA) Pre-neutralize amine cause1->sol1 Yes sol2 Use stronger coupling agent (HATU) Increase reaction time/temp cause2->sol2 Yes sol3 Use anhydrous solvents Dry glassware thoroughly cause3->sol3 Yes

Caption: Troubleshooting workflow for low yield reactions.

References

Technical Support Center: Purification of Pe-terminal Methyl Ester Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing C-terminal methyl esters.

Frequently Asked Questions (FAQs)

Q1: What is a C-terminal methyl ester modification and why is it used?

A C-terminal methyl ester is a modification where the terminal carboxylic acid group of a peptide is converted to a methyl ester. This modification increases the hydrophobicity of the peptide, which can improve its membrane permeability.[1][2] In drug development, this strategy is often used to create prodrugs; intracellular esterases can hydrolyze the ester, releasing the bioactive carboxylic acid form of the peptide inside the target cell.[3][4]

Q2: What are the primary challenges in purifying peptides with C-terminal methyl esters?

The main challenges stem from the chemical lability of the ester group. Key difficulties include:

  • Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid during purification, particularly under non-acidic conditions.

  • Co-elution: The desired methyl-esterified peptide and its hydrolyzed free-acid counterpart can be difficult to separate using standard reverse-phase HPLC (RP-HPLC) due to their similar properties.

  • Side Reactions: Besides hydrolysis, other side reactions like epimerization, especially with C-terminal Cysteine or Histidine residues, can occur.[4][5]

  • Confirmation of Integrity: Verifying that the methyl ester group has remained intact throughout synthesis and purification requires careful analytical methods.

Q3: How can I confirm the presence and integrity of the C-terminal methyl ester after purification?

The most common and effective method is a combination of RP-HPLC and Mass Spectrometry (MS).[6]

  • Mass Spectrometry (MS): Compare the observed molecular weight with the theoretical mass of the methyl-esterified peptide. The free acid form will have a mass 14 Da lower (CH₂) than the methyl ester. High-resolution MS-MS can be used for definitive sequence confirmation.[6]

  • RP-HPLC: The methyl ester form is slightly more hydrophobic and should have a slightly longer retention time than the free acid form under typical RP-HPLC conditions. A single, sharp peak at the expected retention time is a good indicator of purity.

Troubleshooting Guide

Problem: My mass spectrometry results show two peaks: one for my target peptide and another at -14 Da.

This indicates that a portion of your C-terminal methyl ester has been hydrolyzed to the free carboxylic acid.

Potential Cause Recommended Solution
High pH during Purification: The mobile phases used in RP-HPLC were not sufficiently acidic, leading to base-catalyzed hydrolysis. Ester hydrolysis is accelerated at neutral or basic pH.[7][8][9]Maintain a low pH throughout the purification process. Use an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) in both your aqueous (A) and organic (B) mobile phases.[10]
Prolonged Exposure to Aqueous Conditions: The peptide was held in aqueous solution for an extended period before or after purification.Minimize the time the peptide spends in aqueous buffers. Proceed to lyophilization promptly after pooling the pure fractions.
Non-anhydrous Solvents: Water contamination in solvents used for post-purification workup can cause hydrolysis.Ensure all solvents used after purification (e.g., for dissolving before lyophilization) are anhydrous. If the peptide resin was not thoroughly dried before cleavage, peptide acid may be obtained as a by-product.[11]

Problem: I see a broad peak or two poorly resolved peaks for my product during RP-HPLC purification.

This suggests co-elution of the desired methyl ester peptide and its hydrolyzed free acid form.

Potential Cause Recommended Solution
Insufficient Resolution: The HPLC gradient is too steep, or the column chemistry is not optimal for separating two closely related species.Optimize the HPLC Gradient: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min of organic solvent). A shallower gradient increases the interaction time with the stationary phase, improving separation of compounds with similar hydrophobicity.[12]
Inappropriate Column Chemistry: The stationary phase (e.g., C18) may not provide enough selectivity.Change Column or Mobile Phase: If optimizing the gradient fails, consider a different stationary phase (e.g., C8, Phenyl-Hexyl) or an alternative ion-pairing agent in the mobile phase.[10][13]

Problem: My final product shows signs of epimerization (racemization), especially with a C-terminal Cysteine.

Epimerization at the C-terminal amino acid can occur, particularly with residues like Cysteine, which are prone to deprotonation at the α-carbon under basic conditions.[4]

Potential Cause Recommended Solution
Base Exposure during Synthesis: Repetitive exposure to piperidine during Fmoc-SPPS can sometimes induce racemization.[2][4]Minimize piperidine exposure time during Fmoc deprotection steps as much as possible without compromising coupling efficiency.
Activation Method: The method used to activate the C-terminal amino acid for coupling to the resin can influence epimerization rates.Use coupling reagents known for low racemization, such as those based on OxymaPure.[14]
Anchoring Strategy: The linkage of the C-terminal residue to the solid support can affect its stability.For C-terminal Cysteine methyl esters, using a side-chain anchoring method (via the thiol group) can minimize the risk of racemization at the alpha-carbon.[1][2]

Data Summary Tables

Table 1: Influence of pH on Peptide Ester Stability

pH RangePrimary RiskRecommendation
< 3 (Strongly Acidic) Acid-catalyzed hydrolysis can occur, though generally slower than base-catalyzed hydrolysis.[7][8]Optimal for purification. Use of 0.1% TFA (pH ~2) is standard for RP-HPLC.[10]
3 - 6 (Mildly Acidic) Hydrolysis rate is generally at its minimum.A safe range for short-term storage and handling.
> 7 (Neutral to Basic) Rapid base-catalyzed hydrolysis of the ester.[7] Potential for epimerization and other side reactions.[8]Avoid completely during purification and storage.

Table 2: Recommended Starting Conditions for Analytical RP-HPLC

ParameterRecommendation
Column C18, wide pore (>120 Å), 4.6 x 150 mm or 250 mm.[12]
Mobile Phase A 0.1% TFA in HPLC-grade water.[12]
Mobile Phase B 0.1% TFA in Acetonitrile.[10]
Gradient Linear gradient, e.g., 5% to 65% B over 30 minutes.
Flow Rate 1.0 mL/min.
Detection UV at 214-220 nm.[10]
Column Temperature 30-40 °C (can improve peak shape).

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Monitoring C-Terminal Methyl Ester Integrity

This protocol is designed to resolve the methyl ester peptide from its potential free acid by-product.

  • Sample Preparation: Dissolve the crude or purified peptide in a small amount of Mobile Phase A or a compatible solvent (e.g., 50% Acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Equilibrate a C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Elution Gradient:

    • Run a shallow linear gradient. For example, increase the concentration of Mobile Phase B from 5% to 55% over 40-50 minutes.

    • This slow gradient is crucial for separating the slightly more hydrophobic methyl ester from the free acid.

  • Data Analysis:

    • Analyze the resulting chromatogram. The methyl ester should elute slightly later than the free acid.

    • Collect fractions corresponding to the peaks and confirm their identity via mass spectrometry. The mass difference should be ~14 Da.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow: Impure Peptide Ester Start Analysis shows impurity (e.g., MS peak at -14 Da) Check_pH Were purification mobile phases acidic (pH < 3)? Start->Check_pH Check_Gradient Is HPLC peak shape poor or broad? Start->Check_Gradient Check_pH->Check_Gradient Yes Hydrolysis_Source Source of impurity is likely hydrolysis of the methyl ester. Check_pH->Hydrolysis_Source No Coelution_Source Issue is likely co-elution of ester and free acid forms. Check_Gradient->Coelution_Source Yes Solution_pH Action: Re-purify using 0.1% TFA in all mobile phases. Hydrolysis_Source->Solution_pH Solution_Time Action: Minimize time in aqueous solutions and lyophilize promptly. Hydrolysis_Source->Solution_Time Solution_Gradient Action: Decrease gradient slope (e.g., from 1%/min to 0.5%/min). Coelution_Source->Solution_Gradient

Caption: Troubleshooting workflow for identifying the cause of impurities.

StabilityFactors Key Factors Affecting Ester Stability cluster_conditions Conditions Promoting Hydrolysis Ester_Stability C-Terminal Methyl Ester Stability pH pH of Solution pH->Ester_Stability High pH decreases stability Time Time in Aqueous Solution Time->Ester_Stability Longer time decreases stability Temperature Temperature Temperature->Ester_Stability Higher temp decreases stability pH > 7 pH > 7 Prolonged Storage Prolonged Storage High Temperature High Temperature

Caption: Relationship between key factors and ester stability.

References

managing hygroscopic properties of H-DL-Ala-OMe.HCl in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-DL-Ala-OMe.HCl

Welcome to the technical support center for handling this compound. This resource provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic properties of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound, or DL-Alanine methyl ester hydrochloride, is a derivative of the amino acid alanine. It is a versatile building block used in peptide synthesis and other biochemical research.[1][2] Its ester and hydrochloride forms make it a stable and soluble reagent for incorporating the alanine structure into larger molecules, which is crucial for drug development and protein engineering.[1][2]

Q2: What does it mean for this compound to be hygroscopic?

A2: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[3][4] For this compound, which is typically a dry powder, this means it can readily pick up water vapor from the air. This can lead to physical changes like clumping and chemical changes that may affect its stability and reactivity.[4][5]

Q3: How should I store this compound to minimize moisture absorption?

A3: Proper storage is critical. This compound should be kept in a tightly sealed container to prevent exposure to ambient humidity.[5][6][7] For long-term storage, it is recommended to keep it in a cool, dry place, such as a desiccator with a suitable drying agent or a controlled low-humidity environment.[6][8] Product datasheets often recommend storage at 4°C or below, sealed away from moisture.[1][6]

Q4: Can absorbed moisture affect my experimental results?

A4: Yes, absolutely. The absorbed water can have several negative impacts:

  • Inaccurate Weighing: The measured mass will include an unknown amount of water, leading to errors in concentration calculations.

  • Altered Chemical Properties: The presence of water can affect the compound's solubility and stability.[5][6]

  • Degradation: Moisture can promote hydrolysis of the ester group or other degradation pathways, reducing the purity of the reagent.

  • Physical Handling Issues: The powder can become clumpy or sticky, making it difficult to handle and dispense accurately.[4]

Troubleshooting Guide

Problem 1: The this compound powder has formed clumps or appears "caked" in the container.

  • Cause: This is a classic sign of moisture absorption. The container may not have been sealed properly, or it was opened frequently in a humid environment.

  • Solution:

    • Assess Usability: If clumping is minor, you may be able to break up the clumps with a clean, dry spatula inside a glove box or a low-humidity environment.[5]

    • Consider Drying: For critical applications, you may need to dry the material. This can be done by placing it under a high vacuum for several hours. Gentle heating can accelerate drying, but care must be taken to avoid thermal decomposition.[5] Always verify the compound's thermal stability before heating.

    • Prevent Recurrence: After use, ensure the container is tightly sealed. Consider storing it inside a desiccator containing fresh desiccant.

Problem 2: I am getting inconsistent results in my reactions, possibly due to inaccurate reagent concentration.

  • Cause: If you are weighing the hygroscopic powder in an open lab environment, it will continuously absorb moisture, leading to inconsistent mass measurements.

  • Solution:

    • Minimize Exposure: Weigh the compound as quickly as possible.[5] Have all necessary equipment ready before opening the container.

    • Use a Controlled Environment: For best results, handle and weigh this compound inside a glove box with a dry nitrogen or argon atmosphere.[9] If a glove box is unavailable, a desiccator or a balance with a draft shield can help minimize air exposure.

    • Correct for Water Content: For highly accurate work, the water content of the material should be determined just before use via a method like Karl Fischer titration. The calculated mass can then be adjusted to reflect the "dry" weight of the compound.

Problem 3: The compound seems to dissolve poorly or behave differently than expected in my solvent system.

  • Cause: Excess absorbed water can alter the polarity and properties of the material, potentially affecting its solubility characteristics. For instance, while this compound is water-soluble, excess moisture might impact its dissolution rate in organic solvents.[1]

  • Solution:

    • Ensure Dry Solvents: Always use anhydrous solvents, especially in moisture-sensitive reactions.

    • Dry the Compound: Use the drying procedures mentioned in "Problem 1" to remove excess water before preparing your solution.

    • Prepare Solutions in a Dry Environment: If possible, prepare stock solutions inside a glove box.[6] Solutions should also be stored under an inert atmosphere and with appropriate seals (e.g., septa) to prevent moisture ingress over time.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13515-97-4[1][6]
Molecular Formula C₄H₁₀ClNO₂[6][7]
Molecular Weight 139.58 g/mol [6][10]
Appearance White to off-white solid/powder[1][6]
Melting Point 154 - 156 °C[1][2]
Key Characteristic Hygroscopic

Table 2: General Classification of Hygroscopicity

This table provides a general framework for classifying the hygroscopic nature of powders. The specific class for this compound would be determined experimentally.

ClassDescription% Weight Increase (Typical at 25°C, 80% RH)
1Non-hygroscopic< 0.2%
2Slightly hygroscopic≥ 0.2% but < 2%
3Moderately hygroscopic≥ 2% but < 15%
4Very hygroscopic≥ 15%

Experimental Protocols

Methodology: Determining Hygroscopicity by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a standard gravimetric technique used to measure the extent and rate of moisture absorption by a sample at controlled temperature and relative humidity (RH).[11][12]

Objective: To generate a moisture sorption-desorption isotherm for this compound, which quantifies its hygroscopic nature.

Apparatus:

  • Dynamic Vapor Sorption Analyzer (contains a microbalance in a temperature and humidity-controlled chamber).

  • Sample pan (typically mesh or solid depending on the instrument and sample form).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into the DVS sample pan.[13]

  • Drying/Equilibration: Place the sample in the DVS instrument. Start the experiment by drying the sample at a constant temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass serves as the dry baseline.

  • Sorption Phase: Increase the relative humidity in a stepwise manner. For example, increase from 0% to 90% RH in 10% increments. At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).[11][12]

  • Desorption Phase: Once the maximum RH is reached and the mass has stabilized, decrease the RH in the same stepwise manner back down to 0% RH. Again, allow the sample mass to equilibrate at each step.[11]

  • Data Analysis: The instrument software plots the change in mass (%) versus the relative humidity. The resulting graph is a sorption-desorption isotherm. The sorption curve shows moisture uptake as humidity increases, and the desorption curve shows moisture loss as it decreases. The total mass gained at a high RH (e.g., 80% or 90%) can be used to classify the material's hygroscopicity (see Table 2).

Visualizations

Hygroscopic_Compound_Workflow storage Receive Compound Store in Desiccator transfer Transfer to Glove Box or Low-Humidity Area storage->transfer weigh Weigh Quickly on Calibrated Balance transfer->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Experiment Under Inert Atmosphere dissolve->reaction cleanup Tightly Reseal Main Container reaction->cleanup return_storage Return to Desiccator Immediately cleanup->return_storage

Caption: Standard workflow for handling hygroscopic reagents like this compound.

Troubleshooting_Flowchart start Observe Issue with This compound q_physical Is the issue physical? (e.g., clumping, caking) start->q_physical sol_clump Action: Break up clumps in dry environment. Consider vacuum drying. q_physical->sol_clump Yes q_results Are experimental results inconsistent? q_physical->q_results No check_storage Review Storage & Handling Procedures sol_clump->check_storage sol_weigh Action: Weigh faster. Use glove box. Determine water content. q_results->sol_weigh Yes end_node Problem Addressed q_results->end_node No sol_weigh->check_storage check_storage->end_node

Caption: Decision flowchart for troubleshooting common hygroscopicity issues.

References

Validation & Comparative

A Comparative Guide to H-DL-Ala-OMe.HCl and Fmoc-Ala-OH in Peptide Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of starting materials is critical to the success of peptide synthesis, directly impacting yield, purity, and scalability. This guide provides an objective comparison between two alanine derivatives, H-DL-Ala-OMe.HCl and Fmoc-Ala-OH, detailing their respective applications, expected yields, and the methodologies they entail. This comparison is supported by experimental data to inform the selection of the optimal strategy for synthesizing a target peptide.

At a Glance: Key Differences and Applications

The fundamental difference between this compound and Fmoc-Ala-OH lies in their chemical structures and, consequently, the peptide synthesis methodologies they are suited for. Fmoc-Ala-OH is the standard for modern Solid-Phase Peptide Synthesis (SPPS), while this compound is utilized in traditional Solution-Phase Peptide Synthesis (SPPS). A direct yield comparison under identical conditions is not feasible due to the distinct nature of these two techniques.

FeatureThis compoundFmoc-Ala-OH
Synthesis Method Solution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
N-Terminal Protection None (hydrochloride salt)Fmoc (Fluorenylmethyloxycarbonyl)
C-Terminal Protection Methyl Ester (-OMe)Free Carboxylic Acid (-OH)
Chirality Racemic (DL mixture)Enantiomerically Pure (L-form)
Primary Application Synthesis of short peptides, peptide fragmentsRoutine synthesis of peptides of varying lengths
Purification Required after each coupling stepPerformed at the end of the synthesis

Performance in Peptide Synthesis: A Yield Comparison

The yield in peptide synthesis is highly dependent on the chosen methodology. Below is a summary of typical yields reported for each approach.

Solution-Phase Synthesis with Amino Acid Esters

Solution-phase synthesis with reagents like this compound can provide high yields for the synthesis of short peptides, such as dipeptides. However, the overall yield can decrease with the synthesis of longer peptides due to losses during the mandatory purification step after each coupling.

Dipeptide SynthesizedCoupling MethodReported Yield (%)
Cbz-Phe-Val-OMeMixed Anhydride99
Fmoc-Ala-Ile-OMeMixed Anhydride81
Boc-Ala-Val-OBnMixed Anhydride98

Data is illustrative of yields for similar coupling reactions.

Solid-Phase Synthesis with Fmoc-Amino Acids

Fmoc-SPPS is known for its high efficiency and the ease of automation. The yield for each coupling step is typically very high, often exceeding 99%. However, the cumulative effect of slightly incomplete reactions can lead to a lower overall yield for very long peptides.

Peptide LengthSynthesis ScaleOverall Yield (%)Purity (HPLC) (%)
5-mer (Leu-Enkephalin)Not Specified6293
25-mer (Antimicrobial Peptide)Not SpecifiedNot Specified98.7

The Impact of Chirality

A significant drawback of using this compound is that it is a racemic mixture, containing both the D and L enantiomers of alanine. This will result in the synthesis of a mixture of diastereomeric peptides, which can be difficult to separate and will reduce the yield of the desired stereochemically pure peptide.[1] In contrast, Fmoc-Ala-OH is enantiomerically pure, ensuring the synthesis of a single, desired peptide isomer.

Experimental Methodologies

Below are detailed protocols for the key coupling steps in both solution-phase and solid-phase peptide synthesis.

Protocol 1: Solution-Phase Dipeptide Synthesis using H-Ala-OMe.HCl

This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Phe-OH) to H-Ala-OMe.HCl to form a dipeptide.

Materials:

  • Boc-Phe-OH

  • H-Ala-OMe.HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Neutralization of Amino Acid Ester: Dissolve H-Ala-OMe.HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: Filter the mixture to remove the DCU, and add the filtrate to the solution of neutralized H-Ala-OMe. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide.

Protocol 2: Manual Fmoc-SPPS of a Single Alanine Residue

This protocol outlines the manual coupling of Fmoc-Ala-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Fmoc-Ala-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[2]

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group. Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).[2]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Ala-OH (3-5 equivalents relative to resin loading) and a slightly lower molar equivalent of HBTU in DMF. Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution. Wash the resin with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next coupling cycle.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of both solution-phase and solid-phase peptide synthesis.

SolutionPhaseWorkflow cluster_solution Solution-Phase Dipeptide Synthesis start Start: Boc-AA1-OH + H-AA2-OMe.HCl neutralize Neutralize H-AA2-OMe.HCl with Base (DIPEA) start->neutralize activate Activate Boc-AA1-OH with Coupling Reagent (e.g., DCC/HOBt) start->activate couple Couple Activated AA1 to Neutralized AA2 neutralize->couple activate->couple workup Aqueous Work-up (Wash with Acid/Base) couple->workup purify Purify Dipeptide (Chromatography) workup->purify product Product: Boc-AA1-AA2-OMe purify->product

Caption: General workflow for solution-phase dipeptide synthesis.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle start Start: Resin-AA(n)-Fmoc deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash Resin (DMF) deprotect->wash1 couple Couple Activated Amino Acid to Resin-Bound Peptide wash1->couple activate Activate Fmoc-AA(n+1)-OH (HBTU/DIPEA in DMF) activate->couple wash2 Wash Resin (DMF/DCM) couple->wash2 next_cycle Ready for Next Cycle: Resin-AA(n+1)-Fmoc wash2->next_cycle next_cycle->deprotect Repeat for next amino acid cleave Final Cleavage from Resin & Side-Chain Deprotection next_cycle->cleave

Caption: The cyclical process of Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

The choice between this compound and Fmoc-Ala-OH is a choice between two distinct synthesis philosophies: solution-phase and solid-phase.

  • Fmoc-Ala-OH is the superior choice for the routine synthesis of enantiomerically pure peptides of virtually any length. The solid-phase methodology (Fmoc-SPPS) is highly efficient, amenable to automation, and simplifies purification, making it the standard in modern peptide synthesis.[3]

  • This compound is suitable for the solution-phase synthesis of very short peptides or peptide fragments. While high yields for individual coupling steps can be achieved, the need for intermediate purification makes it labor-intensive and less scalable for longer peptides.[4][5] The racemic nature of this starting material is a significant disadvantage, leading to a mixture of stereoisomers and complicating purification.

For researchers and drug development professionals aiming for high-purity, stereochemically defined peptides, Fmoc-Ala-OH and the associated solid-phase synthesis methodology are the recommended approach.

References

A Cost-Benefit Analysis of H-DL-Ala-OMe.HCl in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of large-scale peptide synthesis, the economic viability of raw materials is a critical consideration for researchers, scientists, and drug development professionals. This guide provides a comprehensive cost-benefit analysis of using the racemic amino acid derivative, H-DL-Ala-OMe.HCl, as a building block in peptide synthesis, comparing it with commonly used enantiomerically pure alternatives such as Fmoc-L-Ala-OH and Boc-L-Ala-OH. This analysis is supported by a review of current pricing, established synthesis protocols, and a discussion of the downstream processing implications.

Executive Summary

The primary allure of this compound lies in its significantly lower purchase price compared to its N-protected, enantiomerically pure counterparts. However, this initial cost saving is counterbalanced by the introduction of diastereomeric peptides during synthesis. The use of a racemic mixture necessitates a more complex and costly purification process to isolate the desired stereoisomer, potentially offsetting the initial raw material cost advantage. This guide will demonstrate that while this compound may present an upfront economic advantage, a thorough analysis of the total cost of ownership, including purification expenses, is crucial for making an informed decision in a large-scale manufacturing context.

Cost Comparison of Alanine Derivatives

The selection of an amino acid derivative for large-scale peptide synthesis is heavily influenced by its bulk purchasing price. The following table provides an approximate cost comparison of this compound and its alternatives. Prices are based on currently available data from various suppliers for kilogram-scale quantities and are subject to change.

Amino Acid DerivativeProtecting GroupChiralityFormApproximate Price (USD/kg)
This compound None (HCl salt)Racemic (DL)Methyl Ester$1,000 - $1,200 [1]
H-L-Ala-OMe.HClNone (HCl salt)Enantiopure (L)Methyl Ester$1,500 - $2,500
Fmoc-L-Ala-OHFmocEnantiopure (L)Free Acid$500 - $1,000[2][3]
Boc-L-Ala-OHBocEnantiopure (L)Free Acid$600 - $1,200

As the table illustrates, this compound offers a substantial cost saving on a per-kilogram basis compared to the enantiomerically pure methyl ester and is competitive with the standard Fmoc- and Boc-protected L-alanine.

Performance and Process Implications

The decision to use this compound extends beyond its initial cost. The performance in synthesis and the subsequent processing steps are critical factors in the overall cost-benefit equation.

Synthesis Workflow

The incorporation of this compound into a peptide chain can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). In SPPS, the free amine of the methyl ester would require in-situ protection (e.g., with Fmoc-OSu or Boc-anhydride) before activation and coupling to the resin-bound peptide. Alternatively, it can be used in solution-phase synthesis where the coupling reactions are carried out in a homogenous phase.

The use of a racemic mixture will result in the formation of two diastereomeric peptides at each coupling step where this compound is used. This is a critical consideration as these diastereomers will have different biological activities and must be separated.

G cluster_synthesis Peptide Synthesis cluster_purification Downstream Processing Start Peptide Chain on Solid Support Coupling Coupling Reaction Start->Coupling Racemic This compound Racemic->Coupling Results in Diastereomeric Mixture Pure Fmoc-L-Ala-OH / Boc-L-Ala-OH Pure->Coupling Results in Single Stereoisomer Crude_Racemic Crude Peptide (Diastereomeric Mixture) Coupling->Crude_Racemic Crude_Pure Crude Peptide (Single Stereoisomer) Coupling->Crude_Pure Diastereomer_Sep Diastereomer Separation (e.g., Preparative HPLC) Crude_Racemic->Diastereomer_Sep Standard_Pur Standard Purification (e.g., RP-HPLC) Crude_Pure->Standard_Pur Final_Racemic Pure Desired Peptide (Lower Yield) Diastereomer_Sep->Final_Racemic Final_Pure Pure Desired Peptide (Higher Yield) Standard_Pur->Final_Pure

Comparative workflow of using racemic vs. enantiopure amino acids.
Yield and Purity

The direct impact on coupling efficiency and yield of using this compound compared to standard Fmoc- or Boc-protected amino acids is not extensively documented in comparative studies. However, the primary factor affecting the final yield of the desired peptide is the necessity of separating the resulting diastereomers. This separation process inevitably leads to a theoretical maximum yield of 50% for the desired stereoisomer at each point of racemic incorporation, assuming a 1:1 incorporation of the D- and L-isomers. In practice, the yield loss during the purification process will further reduce this percentage.

The purity of the final peptide is contingent on the success of the diastereomer separation. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides, and it can also be employed to separate diastereomers.[4][5] However, the separation of diastereomers can be challenging and may require extensive method development to achieve baseline resolution, especially at a large scale.

Experimental Protocols

General Protocol for N-protection and Coupling in SPPS
  • Resin Preparation: Start with a suitable resin with the first amino acid attached.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • In-situ N-protection of this compound: In a separate reaction vessel, dissolve this compound and a suitable base (e.g., diisopropylethylamine - DIPEA) in DMF. Add a suitable Fmoc-donating reagent (e.g., Fmoc-OSu) and allow the reaction to proceed to completion to form Fmoc-DL-Ala-OMe.

  • Activation: To the solution of Fmoc-DL-Ala-OMe, add a coupling reagent (e.g., HBTU, HATU) and an activator base (e.g., DIPEA).

  • Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection, activation, and coupling steps for the subsequent amino acids in the peptide sequence.

General Protocol for Solution-Phase Synthesis
  • N-protection: Protect the N-terminus of this compound with a suitable protecting group (e.g., Boc or Fmoc) in solution.

  • C-terminus Deprotection: If the peptide is to be elongated at the C-terminus, the methyl ester of the preceding amino acid must be saponified.

  • Coupling: In a suitable solvent, couple the N-protected this compound with the C-terminally deprotected amino acid or peptide fragment using a coupling reagent.

  • Work-up and Purification: After the reaction, the product is isolated and purified, often by crystallization or chromatography.

Diastereomer Separation: The Hidden Cost

The most significant drawback of using this compound is the formation of a diastereomeric mixture. The separation of these isomers on a large scale presents considerable challenges and costs.

G cluster_cost Cost Analysis Raw_Material Initial Raw Material Cost Synthesis_Cost Synthesis Process Costs (Solvents, Reagents) Raw_Material->Synthesis_Cost Purification_Cost Purification Costs Synthesis_Cost->Purification_Cost Yield_Loss Yield Loss During Purification Purification_Cost->Yield_Loss Total_Cost Total Cost of Goods Yield_Loss->Total_Cost

Key factors contributing to the total cost of peptide synthesis.
Purification Challenges and Costs:

  • Increased Solvent Consumption: Preparative HPLC for diastereomer separation can be solvent-intensive, significantly increasing operational costs and environmental impact.

  • Reduced Throughput: The need for potentially shallower gradients and longer run times to resolve closely eluting diastereomers reduces the overall throughput of the purification process.

  • Column Longevity: The increased number of purification cycles can lead to faster degradation of the expensive chromatography media.

  • Yield Loss: As mentioned, a theoretical maximum of 50% of the material is the desired product. Practical yields after purification will be lower, impacting the overall process efficiency and cost per gram of the final peptide.

Conclusion and Recommendations

The use of this compound in large-scale peptide synthesis presents a classic trade-off between initial raw material cost and downstream processing complexity and expense.

Potential Benefits:

  • Lower Initial Investment: The significantly lower purchase price of the racemic mixture can reduce the upfront capital required for raw materials.

  • Availability: As a less specialized reagent, it may have broader availability from various suppliers.

Significant Drawbacks:

  • Formation of Diastereomers: This is the most critical issue, necessitating a challenging and costly purification step.

  • Reduced Overall Yield: The inherent 50% theoretical maximum yield of the desired stereoisomer, coupled with purification losses, can make the process economically unviable for many applications.

  • Increased Purification Costs: The resources required for large-scale diastereomer separation can quickly outweigh the initial cost savings of the raw material.

Recommendation:

For the synthesis of peptides intended for therapeutic use or other applications requiring high stereochemical purity, the use of enantiomerically pure starting materials like Fmoc-L-Ala-OH or Boc-L-Ala-OH is strongly recommended. While the initial cost of these reagents is higher, the avoidance of diastereomeric mixtures simplifies the purification process, leads to higher overall yields of the desired product, and ultimately results in a more cost-effective and predictable manufacturing process.

The use of this compound may be considered in specific, niche applications where:

  • The final application does not require stereochemical purity.

  • An extremely efficient and low-cost method for diastereomer separation has been developed and validated for the specific peptide.

  • The synthesis is for a non-critical application where the presence of the other diastereomer is acceptable.

References

A Comparative Guide to Purity Validation of H-DL-Ala-OMe.HCl by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and other pharmaceutical compounds, the purity of starting materials is paramount. H-DL-Ala-OMe.HCl (DL-Alanine methyl ester hydrochloride) is a key building block where accurate purity assessment is critical for downstream success in research and development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely employed method for assessing the purity of non-volatile small molecules like this compound.[1] Its robustness, precision, and ability to separate closely related impurities make it the gold standard for quality control in pharmaceutical and research settings.

The Challenge of Detection and the Solution of Derivatization

A primary challenge in the HPLC analysis of this compound is its lack of a strong chromophore, rendering it difficult to detect by common UV-Vis detectors at low concentrations.[2][3] To overcome this, a pre-column derivatization step is typically employed. This involves reacting the amino acid ester with a derivatizing agent that introduces a chromophoric or fluorophoric tag to the molecule, significantly enhancing its detectability.[2][3][4]

Common derivatizing agents include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[2][3][5]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce UV-active and fluorescent derivatives.[4][6]

Experimental Protocol: A Validated Reversed-Phase HPLC Method

This protocol outlines a typical reversed-phase HPLC method for the purity analysis of this compound following pre-column derivatization with o-Phthalaldehyde (OPA).

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a fluorescence or UV detector.

2. Reagents and Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (pH 10.4)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Preparation of Solutions:

  • Mobile Phase A: Buffer solution (e.g., 25 mM sodium phosphate, pH 7.2)

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture

  • Derivatization Reagent (OPA/3-MPA): Dissolve OPA and 3-MPA in boric acid buffer.

  • Sample and Standard Preparation: Accurately weigh and dissolve the this compound reference standard and sample in a suitable diluent (e.g., water or dilute acid).

4. Derivatization Procedure (Automated or Manual):

  • Mix the sample or standard solution with the OPA/3-MPA derivatization reagent.

  • Allow the reaction to proceed for a defined period (typically 1-2 minutes) at room temperature.

  • Inject the derivatized solution into the HPLC system.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV (338 nm)

  • Injection Volume: 10 µL

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the derivatized analyte and any impurities.

6. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison of Analytical Methods

While HPLC is the predominant technique, other methods can be employed for the purity assessment of this compound. Each has its own advantages and limitations.

Analytical Method Principle Advantages Disadvantages Typical Purity (%) Limit of Detection (LOD) Limit of Quantification (LOQ)
HPLC (with UV/Fluorescence Detection) Separation based on polarity after derivatization.High precision, robustness, and resolving power. Well-established for routine quality control.[1]Requires derivatization, which adds a step to the workflow.[2][3]≥ 99%Low ng/mL rangeLow to mid ng/mL range
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, with mass spectrometric detection.High sensitivity and specificity, providing structural information.Requires derivatization to increase volatility. Not suitable for thermally labile compounds.≥ 99%pg rangeLow pg range
Quantitative Nuclear Magnetic Resonance (qNMR) Purity determination by comparing the integral of an analyte's NMR signal to that of a certified internal standard.Primary analytical method, highly accurate and precise, no derivatization required. Provides structural confirmation.[7][8][9][10]Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.≥ 98%µg/mL to mg/mL rangeµg/mL to mg/mL range

Potential Impurities in this compound

Understanding potential impurities is crucial for developing a robust analytical method. Common impurities in this compound can originate from the starting materials or side reactions during synthesis.

  • DL-Alanine: Unreacted starting material from the esterification reaction.

  • DL-Alanyl-DL-alanine methyl ester: A dipeptide impurity formed through self-condensation.

  • Other Amino Acid Esters: If other amino acids are present as impurities in the starting DL-alanine.

  • Residual Solvents: Solvents used in the synthesis and purification process (e.g., methanol, isopropanol).

Visualizing the Workflow and Relationships

To better illustrate the experimental process and the relationship between different analytical aspects, the following diagrams are provided in Graphviz DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample This compound Sample Prep_Sample Prep_Sample Sample->Prep_Sample Dissolve Standard This compound Reference Standard Prep_Standard Prep_Standard Standard->Prep_Standard Dissolve Diluent Diluent Diluent->Prep_Sample Diluent->Prep_Standard Derivatized_Sample Derivatized_Sample Prep_Sample->Derivatized_Sample React Derivatized_Standard Derivatized_Standard Prep_Standard->Derivatized_Standard React Deriv_Reagent OPA/3-MPA Reagent Deriv_Reagent->Derivatized_Sample Deriv_Reagent->Derivatized_Standard Autosampler Autosampler Injection Derivatized_Sample->Autosampler Derivatized_Standard->Autosampler Column C18 Column Separation Autosampler->Column Detector Fluorescence/UV Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Purity_Calc Purity Calculation (Area %) Chromatogram->Purity_Calc

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Purity_Validation_Relationships cluster_compound Analyte cluster_methods Analytical Methods cluster_impurities Potential Impurities Compound This compound HPLC HPLC Compound->HPLC Analyzed by GCMS GC-MS Compound->GCMS Analyzed by qNMR qNMR Compound->qNMR Analyzed by Purity Purity Assessment HPLC->Purity Determines GCMS->Purity Determines qNMR->Purity Determines Ala DL-Alanine Ala->HPLC Dipeptide Dipeptide Dipeptide->HPLC Solvents Residual Solvents Solvents->GCMS

Caption: Logical relationships in the purity validation of this compound.

Conclusion

The purity validation of this compound is a critical step in ensuring the quality and reliability of this important chemical building block. While several analytical techniques can be employed, HPLC with pre-column derivatization remains the most practical and widely used method for routine quality control, offering an excellent balance of precision, robustness, and sensitivity. For orthogonal verification or when higher structural elucidation is required, GC-MS and qNMR serve as powerful complementary techniques. A thorough understanding of the chosen analytical method and potential impurities is essential for obtaining accurate and reliable purity data, ultimately contributing to the success of research and drug development endeavors.

References

A Researcher's Guide to the Choral Separation of D- and L-Alanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, the precise separation and quantification of enantiomers are critical. This guide provides an objective comparison of various analytical techniques for the chiral separation of D- and L-alanine methyl ester hydrochloride, a key chiral building block. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), presenting supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

Comparison of Chiral Separation Techniques

The selection of an appropriate chiral separation method depends on various factors, including the required resolution, sensitivity, analysis time, and sample matrix. Below is a summary of the performance of different techniques for the separation of alanine enantiomers and their derivatives.

TechniqueMethodChiral Selector/ColumnResolution (Rs)Separation Factor (α)Analysis Time (min)Key AdvantagesDisadvantages
HPLC DirectAstec® CHIROBIOTIC® T2.90 (for Alanine)1.80 (for Alanine)< 10Broad applicability, good resolutionHigher cost of chiral columns
Indirect (Derivatization)YMC-Pack ODS-AQ (with GITC)> 3.0 (for Alanine Isopropyl Ester)Not Reported~15High resolution, uses standard columnsAdditional derivatization step required
GC-MS Indirect (Derivatization)Chirasil-L-ValBaseline Separation (for Alanine)Not Reported~25High sensitivity and selectivityDerivatization is mandatory
CE DirectCyclodextrinsBaseline Separation (General)Not Reported< 20High efficiency, low sample/reagent useLower concentration sensitivity

Note: Specific quantitative data for D- and L-alanine methyl ester hydrochloride is limited in publicly available literature. The data presented for HPLC and GC-MS is for the closely related compound alanine or its isopropyl ester, which demonstrates the capability of the method. Researchers should expect similar performance for the methyl ester, but method optimization is recommended.

Experimental Workflows and Logical Relationships

A generalized workflow for the chiral separation of D- and L-alanine methyl ester hydrochloride is depicted below. The process begins with sample preparation, which may or may not involve derivatization depending on the chosen analytical technique. This is followed by chromatographic or electrophoretic separation and subsequent detection and data analysis.

Chiral Separation Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis Sample Racemic Alanine Methyl Ester HCl Derivatization Chiral Derivatization (Optional) Sample->Derivatization Indirect Methods HPLC HPLC Sample->HPLC Direct Methods CE Capillary Electrophoresis Sample->CE Derivatization->HPLC GCMS GC-MS Derivatization->GCMS Detection Detection (UV, MS, etc.) HPLC->Detection GCMS->Detection CE->Detection Quantification Quantification (%ee, Rs, α) Detection->Quantification

A generalized workflow for chiral separation.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

1. Direct Chiral HPLC using a Macrocyclic Glycopeptide CSP

This method allows for the direct separation of the enantiomers without derivatization.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02, v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the D,L-alanine methyl ester hydrochloride sample in the mobile phase to a suitable concentration (e.g., 300 µg/mL).

2. Indirect Chiral HPLC via Derivatization with GITC

This method involves converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral column.

  • Derivatization Reagent: Acetyl Glucose Isothiocyanate (GITC) solution.

  • Derivatization Procedure:

    • Dissolve the D,L-alanine methyl ester hydrochloride sample in a suitable solvent (e.g., acetonitrile).

    • Add an alkaline solution (e.g., triethylamine in acetonitrile) to the sample solution.

    • Add the GITC solution and allow the reaction to proceed under controlled conditions (e.g., room temperature for a specified time).

  • Chromatographic Conditions:

    • Column: YMC-Pack ODS-AQ or a similar C18 column.

    • Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 50:50, v/v).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the GITC derivative (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique requires derivatization to increase the volatility of the amino acid ester.

  • Derivatization: A two-step process is common:

    • Esterification: React the sample with an alcohol (e.g., 2-propanol) in the presence of an acid catalyst to form the corresponding ester (if starting from the free amino acid). For alanine methyl ester, this step might be omitted or used to ensure complete esterification.

    • Acylation: React the amino group with a fluorinated anhydride, such as pentafluoropropionic anhydride (PFPA), to form the N(O)-pentafluoropropionyl derivative.

  • GC Conditions:

    • Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm I.D., 0.12 µm film thickness).[1]

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient is crucial. For example, start at a lower temperature and ramp up to a higher temperature to ensure separation of the diastereomers.

    • Injection: Split or splitless injection depending on the sample concentration.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: Full scan mode to identify the compounds and selected ion monitoring (SIM) for quantitative analysis.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for charged molecules like alanine methyl ester hydrochloride.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D.).

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a chiral selector.

  • Chiral Selector: Cyclodextrins (CDs) are commonly used. The type of CD (e.g., β-CD, γ-CD, or derivatized CDs) and its concentration in the BGE need to be optimized for the specific separation.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Injection: Hydrodynamic or electrokinetic injection of a small sample plug.

  • Detection: Typically UV detection at a low wavelength (e.g., 200 nm).

  • Temperature: The capillary temperature should be controlled to ensure reproducibility.

Logical Relationships in Method Development

The process of selecting and optimizing a chiral separation method is iterative. The following diagram illustrates the decision-making process.

Method Development Logic Start Define Analytical Goal (e.g., %ee, preparative) Initial_Screen Initial Method Screening (HPLC, GC, CE) Start->Initial_Screen Assess_Performance Assess Performance (Resolution, Time, Sensitivity) Initial_Screen->Assess_Performance Optimize Optimize Parameters (Mobile Phase, Temp, etc.) Assess_Performance->Optimize No Validate Method Validation Assess_Performance->Validate Yes Insufficient Insufficient Separation Sufficient Sufficient Separation Optimize->Assess_Performance

A decision tree for chiral method development.

This guide provides a foundational understanding of the primary techniques for the chiral separation of D- and L-alanine methyl ester hydrochloride. For any specific application, it is essential to perform method development and validation to ensure the chosen technique meets the required performance criteria.

References

A Comparative Analysis of Coupling Agents for Dipeptide Synthesis Featuring H-DL-Ala-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, the selection of an appropriate coupling agent is paramount to achieving high yields, minimizing side reactions, and ensuring the stereochemical integrity of the final product. This guide presents a comparative overview of common coupling agents for the synthesis of a dipeptide, specifically focusing on the coupling of an N-protected alanine with H-DL-Ala-OMe.HCl as the amine component. The performance of carbodiimide-based reagents (EDC), alongside well-established uronium/aminium salts (HATU, HBTU) and phosphonium salts (PyBOP), is evaluated based on existing literature for similar peptide coupling reactions.

Performance Comparison of Coupling Agents

Coupling AgentAdditiveTypical Yield (%)Typical Reaction TimeKey AdvantagesPotential Disadvantages
EDC HOBt/Oxyma70 - 90[1]12 - 24 hours[2]Cost-effective; water-soluble byproducts are easily removed.[1][3]Generally lower reactivity compared to uronium/phosphonium salts; requires an additive to suppress racemization.[1][3]
HATU -> 90[1]2 - 4 hours[2]High reactivity, low racemization rates, effective for sterically hindered amino acids.[1][3]Higher cost compared to other reagents.[1]
HBTU -> 90[1]10 - 60 minutes[4]Good balance of reactivity and cost; reliable for standard couplings.[1]Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[1]
PyBOP -> 85[2]4 - 8 hours[2]Efficient for standard couplings; byproducts are generally not problematic.[5]Can be less effective for sterically hindered couplings compared to HATU.

Note: Yields and reaction times are estimates and can vary significantly based on the specific substrates, solvent, base, and temperature used.

Experimental Protocols

The following are generalized experimental protocols for the solution-phase synthesis of a dipeptide (e.g., N-Boc-Ala-DL-Ala-OMe) using the compared coupling agents. These protocols are based on standard procedures found in the literature and should be optimized for specific laboratory conditions.[2][6][7][8]

General Workflow

The synthesis of the dipeptide involves the activation of the carboxylic acid of an N-protected alanine (e.g., Boc-L-Ala-OH) followed by the nucleophilic attack of the amino group of this compound.

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification N-Protected_Ala N-Protected Alanine (e.g., Boc-L-Ala-OH) Activation Activation of Carboxylic Acid N-Protected_Ala->Activation Ala_Ester This compound Neutralized_Amine Neutralized H-DL-Ala-OMe Ala_Ester->Neutralized_Amine Add Base Base Base (e.g., DIPEA) for neutralization Coupling Peptide Bond Formation Neutralized_Amine->Coupling Coupling_Agent Coupling Agent (EDC, HATU, HBTU, or PyBOP) Coupling_Agent->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Reaction Completion Purification Column Chromatography Workup->Purification Dipeptide Dipeptide Purification->Dipeptide Isolated Product

Caption: General experimental workflow for dipeptide synthesis.

Protocol 1: Coupling using EDC/HOBt
  • Amine Neutralization: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise and stir for 10-15 minutes.

  • Carboxylic Acid Activation: In a separate flask, dissolve the N-protected alanine (e.g., Boc-L-Ala-OH) (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the carboxylic acid solution at 0 °C and stir for 5 minutes. To this mixture, add the neutralized amine solution from step 1.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Coupling using HATU
  • Amine Neutralization: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) and add DIPEA (1.1 eq). Stir for 10-15 minutes at room temperature.

  • Pre-activation: In a separate flask, dissolve the N-protected alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add the pre-activated carboxylic acid solution to the neutralized amine solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[2]

Protocol 3: Coupling using HBTU
  • Amine Neutralization: Dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.0 eq).

  • Coupling: To the neutralized amine solution, add the N-protected alanine (1.0 eq) followed by HBTU (1.0 eq).

  • Reaction: Stir the mixture at room temperature for 10-60 minutes, monitoring the reaction progress by TLC.[4]

  • Work-up and Purification: Dilute with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Logical Relationship for Coupling Agent Selection

The choice of a coupling agent is a critical decision in peptide synthesis, governed by a balance of factors including desired yield, reaction time, cost, and the potential for side reactions like racemization.

G cluster_goal Primary Goal cluster_factors Decision Factors cluster_agents Coupling Agent Options Goal Efficient Dipeptide Synthesis (N-Protected-Ala + this compound) Yield High Yield Goal->Yield Time Short Reaction Time Goal->Time Cost Cost-Effectiveness Goal->Cost Purity High Purity (Low Racemization) Goal->Purity HATU HATU Yield->HATU HBTU HBTU Yield->HBTU PyBOP PyBOP Yield->PyBOP EDC EDC/HOBt Yield->EDC Good Time->HATU Time->HBTU Cost->HATU Low Cost->HBTU Moderate Cost->PyBOP Moderate Cost->EDC High Purity->HATU Excellent Purity->HBTU Good

Caption: Decision matrix for selecting a coupling agent.

References

A Comparative Guide to Analytical Methods for Quantifying H-DL-Ala-OMe.HCl in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of H-DL-Ala-OMe.HCl (DL-Alanine methyl ester hydrochloride) in a reaction mixture is critical for reaction monitoring, yield determination, and quality control in pharmaceutical and chemical synthesis. This guide provides a comparative overview of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method's principles, experimental protocols, and performance characteristics are discussed to aid in selecting the most suitable technique for your specific research needs.

At a Glance: Comparison of Analytical Methods

ParameterHPLC with UV/Fluorescence DetectionGC-MSqNMR
Principle Separation based on polarity, with detection via UV absorbance or fluorescence after derivatization.Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.Quantification based on the direct relationship between the NMR signal integral and the number of atomic nuclei.
Sample Preparation Derivatization (e.g., with OPA) is typically required for sensitive detection.[1][2][3]Derivatization is necessary to increase the volatility of the analyte.[4][5]Minimal sample preparation; dissolution in a deuterated solvent is usually sufficient.
Selectivity Good, can be optimized with column and mobile phase selection. Chiral columns can separate enantiomers.[6][7]Excellent, mass spectrometry provides high specificity.Excellent, provides detailed structural information, allowing for clear differentiation of analyte from impurities.
Sensitivity High, especially with fluorescence detection (LOD can be in the fmol range).[3]Very high, with LODs in the low femtomol range.[8]Lower than chromatographic methods, with LOD typically in the µM range.[9]
Linearity Good, typically with R² > 0.99 over a defined concentration range.[1][2]Good, with linear calibration curves over several orders of magnitude.Excellent, known for its wide linear dynamic range.[10]
Accuracy & Precision High, with recovery typically between 90-110% and RSD < 5%.[2][11]High, with CVs generally better than 10%.[8]High, with excellent precision and trueness, often used as a primary ratio method.[12]
Analysis Time Rapid methods are available (<10 minutes), though traditional methods can be longer.[3]Fast methods are available (~15-20 minutes).[8]Relatively fast, with data acquisition typically taking a few minutes per sample.
Enantiomer Separation Possible with chiral stationary phases.[6][7][13]Possible with chiral columns.Possible with the use of chiral solvating or derivatizing agents.
Equipment Cost Moderate to high.High.Very high.
Strengths Widely available, robust, high sensitivity, and established methods for amino acids.High sensitivity and selectivity, suitable for complex matrices.Non-destructive, requires minimal sample preparation, provides structural information, and does not always require a specific reference standard for the analyte.[9][14]
Limitations Often requires derivatization, which can introduce variability.[15]Derivatization is mandatory and can be complex and time-consuming.[16]Lower sensitivity compared to chromatographic methods, high initial equipment cost.

Visualizing the Workflow: A Generalized Approach

The following diagrams illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution Derivatization Derivatization (e.g., OPA) Dilution->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Generalized workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Extraction Extraction/Cleanup ReactionMixture->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration (SIM/MRM) Detection->Integration Quantification Quantification via Internal Standard Integration->Quantification

Caption: Generalized workflow for GC-MS analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dissolution Dissolution in Deuterated Solvent with Internal Standard ReactionMixture->Dissolution Acquisition NMR Data Acquisition Dissolution->Acquisition Processing Phasing & Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration Quantification Quantification by Signal Ratio Integration->Quantification

Caption: Generalized workflow for qNMR analysis of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method involves the derivatization of the primary amine of this compound with o-phthalaldehyde (OPA) to form a fluorescent isoindole derivative, which can be detected with high sensitivity.

Experimental Protocol:

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.2 with NaOH.

    • OPA Reagent: Dissolve 10 mg of OPA in 1 ml of methanol, then add 9 ml of the borate buffer and 20 µl of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.[2]

  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., water/methanol) to bring the concentration of this compound into the linear range of the assay.

    • Filter the diluted sample through a 0.45 µm syringe filter.

  • Derivatization:

    • In an autosampler vial, mix the diluted sample with the OPA reagent. The reaction is typically very fast and can be performed automatically by the autosampler just before injection.[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

    • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[1]

    • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).[1]

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B is used to elute the derivatized analyte.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[2]

  • Quantification:

    • A calibration curve is constructed by analyzing a series of known concentrations of this compound standard solutions. The concentration in the reaction mixture is determined by comparing the peak area of the analyte to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound needs to be derivatized to increase its volatility. A two-step derivatization involving esterification followed by acylation is a common approach for amino acids.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Esterification: While the analyte is already a methyl ester, this step ensures any hydrolyzed product (alanine) is also esterified. Dry an aliquot of the reaction mixture under a stream of nitrogen. Add 2 M HCl in methanol and heat at 80°C for 60 minutes.[4]

    • Acylation: Evaporate the methanolic HCl. Add a mixture of ethyl acetate and pentafluoropropionic anhydride (PFPA) and heat at 65°C for 30 minutes.[4]

    • Extraction: After cooling, evaporate the excess reagent and redissolve the residue in a suitable solvent like toluene for injection.

  • GC-MS Conditions:

    • Column: A capillary column such as an HP-5MS (30 m x 0.25 mm I.D. x 0.25 µm film) is suitable.[17]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[17]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 320°C).[17]

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification:

    • An internal standard (e.g., a deuterated analog of the analyte) should be added at the beginning of the sample preparation to correct for variations in derivatization and injection. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a direct and non-destructive method for quantification, often without the need for derivatization or a specific reference standard of the analyte.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture into an NMR tube.

    • Add a precise volume or weight of a deuterated solvent (e.g., D₂O, CD₃OD) containing a known concentration of an internal standard. The internal standard should have a simple spectrum with at least one resonance that does not overlap with the analyte or other components in the mixture (e.g., maleic acid, dimethyl sulfone).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a well-calibrated 90° pulse.

    • Ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei between scans, which is crucial for accurate integration.

    • Acquire the spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the characteristic signals of this compound (e.g., the methoxy protons or the alpha-proton) and the signal of the internal standard.

  • Quantification:

    • The concentration of the analyte is calculated using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS where:

      • C = concentration

      • I = integral value

      • N = number of protons giving rise to the signal

      • MW = molecular weight

      • m = mass

      • P = purity of the internal standard

Conclusion

The choice of analytical method for quantifying this compound in a reaction mixture depends on several factors, including the required sensitivity, selectivity, available equipment, and the need for enantiomeric separation.

  • HPLC is a robust and widely accessible technique that offers high sensitivity, particularly with fluorescence detection. It is well-suited for routine quality control and can be adapted for chiral separations.

  • GC-MS provides excellent sensitivity and selectivity, making it ideal for complex reaction mixtures where high specificity is required. However, the mandatory derivatization step adds complexity to the workflow.

  • qNMR is a powerful tool for reaction monitoring due to its minimal sample preparation, non-destructive nature, and the ability to provide structural information. While its sensitivity is lower than chromatographic methods, its high precision and accuracy make it an excellent primary method for quantification.

For a comprehensive understanding of the reaction kinetics and purity profile, a combination of these techniques may be most effective. For instance, qNMR can be used for rapid, real-time monitoring of the reaction progress, while a validated HPLC or GC-MS method can be employed for final, high-sensitivity quantification and impurity profiling.

References

A Researcher's Guide to Assessing the Enantiomeric Purity of H-DL-Ala-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. H-DL-Ala-OMe.HCl, the hydrochloride salt of DL-alanine methyl ester, is a racemic mixture of its D- and L-enantiomers. This guide provides a comparative overview of key analytical techniques used to assess its enantiomeric composition, complete with experimental data and detailed protocols.

Comparison of Analytical Techniques

The enantiomeric purity of alanine methyl ester can be reliably determined by several instrumental methods. The choice of technique often depends on factors such as available equipment, required sensitivity, sample throughput, and whether the method needs to be quantitative or qualitative. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Summary

The following table summarizes the performance of these principal techniques for the enantiomeric analysis of amino acid esters like H-Ala-OMe.HCl.

Technique Principle Common Chiral Selector/Phase Typical Detection Key Advantages Considerations
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1]Polysaccharide-based (e.g., Amylose/Cellulose derivatives), Macrocyclic antibiotics (e.g., Teicoplanin).[1][2]UV, Mass Spectrometry (MS)High versatility, widely available, excellent resolution, established methods.Derivatization may be needed for improved detection and resolution.[2][3]
Chiral GC Differential interaction with a chiral stationary phase in the gas phase.[4]Cyclodextrin derivatives, Chiral amino acid derivatives (e.g., Chirasil-Val).[4][5]Flame Ionization (FID), MSHigh efficiency and resolution, suitable for volatile compounds.Requires derivatization to increase volatility and thermal stability.[5]
Chiral CE Differential migration of enantiomer-chiral selector complexes in an electric field.Cyclodextrins, Chiral Crown Ethers, Macrocyclic Antibiotics.[6][7]UV, Diode Array (DAD)High separation efficiency, low sample/reagent consumption, rapid method development.[8][9]Lower concentration sensitivity compared to HPLC, potential for reproducibility issues.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals.[10]Chiral Solvating Agents (CSAs), Chiral Derivatizing Agents (CDAs).[11][12]¹H, ¹⁹F, ³¹P NMRNo physical separation needed, provides direct measure of enantiomeric ratio, non-destructive.[13]Lower sensitivity, requires relatively pure samples, chiral agent may cause signal overlap.[11]

Experimental Protocols

Detailed methodologies for Chiral HPLC and Chiral GC are provided below as they represent the most common chromatographic approaches for this type of analysis.

Protocol 1: Chiral HPLC with Derivatization

This protocol is based on the common practice of derivatizing the amino group to enhance UV detection and improve chromatographic separation.[2][14]

1. Derivatization with FMOC-Cl:

  • Dissolve this compound sample in a borate buffer solution (pH ~9).
  • Add a solution of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetone.
  • Vortex the mixture for 1-2 minutes and let it react at room temperature for 10-15 minutes.
  • Quench the reaction by adding an amine-containing reagent like glycine or amantadine.
  • Extract the FMOC-derivatized alanine methyl ester using an organic solvent (e.g., ethyl acetate).
  • Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.

2. HPLC Conditions:

  • Column: Amylose-based Chiral Stationary Phase (CSP), e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (Typical dimensions: 250 x 4.6 mm, 5 µm particle size).[14]
  • Mobile Phase: A mixture of hexane and 2-propanol with a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA). A typical starting condition is 90:10 (v/v) Hexane:2-Propanol + 0.1% TFA.[2]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 265 nm (for the FMOC group).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • The D- and L-enantiomers will elute as two separate peaks.
  • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| x 100

Protocol 2: Chiral GC-MS after Derivatization

This protocol involves a two-step derivatization to make the analyte volatile for gas chromatography analysis.

1. Derivatization:

  • Esterification (if starting from the amino acid): The sample is already an ester (H-Ala-OMe.HCl).
  • Acylation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane). Add trifluoroacetic anhydride (TFAA) and heat the mixture (e.g., at 100 °C for 1 hour) to form the N-trifluoroacetyl derivative.
  • After the reaction, evaporate the excess reagent under a stream of nitrogen and redissolve the residue in a solvent suitable for GC injection (e.g., ethyl acetate).

2. GC-MS Conditions:

  • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., Rt-βDEXsm).[4]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min.
  • Injector Temperature: 220 °C.
  • Detector (MS): Set to scan a mass range appropriate for the derivatized analyte or use selected ion monitoring (SIM) for higher sensitivity.
  • Injection Mode: Split or splitless, depending on the sample concentration.

3. Data Analysis:

  • Integrate the peak areas of the two separated enantiomer peaks in the total ion chromatogram (TIC).
  • Calculate the enantiomeric excess (% ee) as described in the HPLC protocol.

Visualized Workflows and Principles

Diagrams created using Graphviz illustrate the general workflow for assessing enantiomeric purity and the fundamental principle of chiral chromatography.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (Optional) e.g., Acylation, FMOC Sample->Derivatization NMR_Analysis NMR Analysis (with Chiral Agent) Sample->NMR_Analysis Chromatography Chiral Separation (HPLC, GC, or CE) Derivatization->Chromatography Detection Signal Detection (UV, MS, FID, NMR) Chromatography->Detection NMR_Analysis->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation

Caption: General workflow for determining the enantiomeric purity of a chiral analyte.

G cluster_1 Chiral Stationary Phase (CSP) D D CSP Chiral Cavity D->CSP Weak Interaction (Elutes Faster) L L L->CSP Strong Interaction (Elutes Slower) D_out D CSP->D_out L_out L CSP->L_out

Caption: Principle of enantiomeric separation on a chiral stationary phase.

References

H-DL-Ala-OMe.HCl in Drug Discovery: A Comparative Guide to its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical linkers and building blocks is paramount in the design of effective therapeutics. Among these, H-DL-Ala-OMe.HCl, the hydrochloride salt of DL-alanine methyl ester, serves as a versatile building block in peptide synthesis and as a component of prodrug and drug delivery systems. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative moieties, supported by experimental data and detailed protocols.

This compound is primarily utilized in medicinal chemistry to modify the properties of parent drug molecules, often to enhance their solubility, permeability, and overall bioavailability. Its application spans from being a fundamental component in the synthesis of peptide-based drugs to its use as a linker in more complex drug delivery systems like antibody-drug conjugates (ADCs).

Comparative Performance in Prodrug and Linker Systems

The stability and cleavage kinetics of the ester bond in amino acid-based linkers are critical determinants of a drug's release profile and efficacy. While direct comparative studies focusing solely on this compound versus a wide array of other single amino acid esters are limited in publicly accessible literature, valuable insights can be drawn from studies comparing different classes of amino acid-based linkers.

A key consideration is the influence of the amino acid side chain on the chemical and enzymatic stability of the ester linkage. For instance, studies have compared the stability of prodrugs with varying amino acid promoieties. It has been observed that prodrugs with an aliphatic amino acid promoiety tend to be more stable than their aromatic counterparts.[1][2] This is attributed to the electron-withdrawing nature of the aromatic ring, which can destabilize the ester bond.

Furthermore, the length and nature of the ester linker itself play a significant role. A study comparing methoxy, ethoxy, and propylene glycol linkers in amino acid prodrugs found that stability increases with the length of the linker (propylene glycol > ethoxy > methoxy).[1][2] This suggests that while the amino acid is crucial, the entire linker structure must be considered for optimal performance.

In the context of more complex linkers for ADCs, dipeptides are often employed for their selective cleavage by lysosomal proteases. A study comparing valine-alanine (VA) and valine-citrulline (VC) dipeptide linkers in an anti-HER2 antibody-drug conjugate provides relevant comparative data. Both linkers demonstrated comparable in vitro stability and cytotoxicity, indicating that a simpler dipeptide like VA can be as effective as the more commonly used VC.[3][4] This suggests that alanine-containing linkers can be a viable and potentially more streamlined alternative in ADC design.

Data Summary: Stability of Amino Acid-Based Linkers

For ease of comparison, the following tables summarize key quantitative data from relevant studies.

Table 1: Chemical Stability of Amino Acid Ester Prodrugs with Different Linkers [1][2]

Prodrug MoietyLinkerpHHalf-life (hours)
L-ValineMethoxy7.4< 1
L-ValineEthoxy7.4~ 2
L-ValinePropylene Glycol7.4> 12
L-PhenylalanineMethoxy7.4< 0.5
L-PhenylalanineEthoxy7.4~ 1
L-PhenylalaninePropylene Glycol7.4> 12

Table 2: In Vitro Performance of Dipeptide Linkers in an Anti-HER2 ADC [3][4]

LinkerAverage Drug-to-Antibody Ratio (DAR)In Vitro Plasma Stability (% intact ADC after 7 days)IC50 (ng/mL) on SK-BR-3 cells
Valine-Citrulline (VC)3.9~ 95%15.8
Valine-Alanine (VA)4.0~ 95%16.5

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments related to the use of amino acid esters in drug discovery.

General Protocol for Solution-Phase Peptide Synthesis

This protocol outlines the fundamental steps for coupling an amino acid, such as this compound, to a growing peptide chain.

Workflow for Dipeptide Synthesis

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection a N-protected Amino Acid d Activated Amino Acid a->d in DMF b Coupling Reagent (e.g., HATU) b->d c Base (e.g., DIPEA) c->d g Protected Dipeptide d->g e This compound e->g in DMF f Base (e.g., DIPEA) f->g i Dipeptide Methyl Ester g->i h Deprotection Reagent (e.g., TFA) h->i

Caption: General workflow for solution-phase dipeptide synthesis.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Val-OH)

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Deprotection reagent (e.g., Trifluoroacetic acid - TFA)

Procedure:

  • Activation: Dissolve the N-protected amino acid and coupling reagent in DMF. Add the base and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve this compound in DMF and add the base to neutralize the hydrochloride. Add the activated amino acid solution to the this compound solution. Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction and purify the protected dipeptide using standard extraction and chromatography techniques.

  • Deprotection: Treat the protected dipeptide with a suitable deprotection reagent to remove the N-terminal protecting group, yielding the final dipeptide methyl ester.

Protocol for Determining the Hydrolysis Rate of Amino Acid Ester Prodrugs

This protocol is adapted from studies on the stability of ester prodrugs.[1][2]

Workflow for Hydrolysis Assay

G cluster_0 Incubation cluster_1 Sampling & Quenching cluster_2 Analysis a Prodrug Stock Solution c Incubation at 37°C a->c b Buffer (e.g., pH 7.4) or Plasma b->c d Aliquots at Time Points c->d e Quenching Solution (e.g., Acetonitrile) d->e f Precipitated Proteins e->f g Centrifugation f->g h Supernatant g->h i HPLC or LC-MS Analysis h->i j Concentration vs. Time Plot i->j k Half-life Calculation j->k

Caption: Workflow for determining the hydrolysis rate of a prodrug.

Materials:

  • Amino acid ester prodrug

  • Phosphate buffer solutions of various pH values

  • Human plasma

  • Acetonitrile

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO).

  • Incubate the prodrug at a final concentration of 10-50 µM in the buffer or plasma at 37°C.

  • At various time points, withdraw aliquots of the incubation mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC or LC-MS to determine the concentration of the remaining prodrug and the released parent drug.

  • Plot the concentration of the prodrug versus time and calculate the pseudo-first-order rate constant and the half-life of hydrolysis.

Signaling Pathways and Logical Relationships

The application of this compound in prodrugs is based on the principle of enzymatic or chemical cleavage to release the active drug. The following diagram illustrates this logical relationship.

G cluster_0 Prodrug Administration cluster_1 In Vivo Environment cluster_2 Drug Action Prodrug Drug-Ala-OMe Cleavage Esterase or Chemical Hydrolysis Prodrug->Cleavage ActiveDrug Active Drug Cleavage->ActiveDrug Byproducts Alanine Methyl Ester (Metabolized/Excreted) Cleavage->Byproducts Target Biological Target ActiveDrug->Target Effect Therapeutic Effect Target->Effect

Caption: Prodrug activation and mechanism of action.

Conclusion

This compound is a valuable and versatile tool in the drug discovery arsenal. Its utility as a building block in peptide synthesis is well-established. As a component of prodrugs and linkers, it offers a means to improve the pharmacokinetic properties of therapeutic agents. The choice between this compound and other amino acid esters or more complex linkers will depend on the specific requirements of the drug candidate, including desired stability, release kinetics, and target engagement. The provided comparative data and experimental protocols serve as a foundational guide for researchers to make informed decisions in the design and development of novel therapeutics. Further head-to-head studies of a wider range of single amino acid methyl esters would be beneficial to further refine the selection process for optimal linker design.

References

Safety Operating Guide

Proper Disposal of H-DL-Ala-OMe.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the disposal of H-DL-Ala-OMe.HCl (DL-Alanine methyl ester hydrochloride), a common amino acid derivative used in peptide synthesis and other research applications. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin, eye, and respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Goggles meeting European standard EN 166 or equivalent.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: Long-sleeved clothing or a lab coat.[1]

  • Respiratory Protection: For large quantities or in situations where dust may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[1]

Disposal Procedures for this compound

The disposal of this compound is governed by local, state, and federal regulations for hazardous waste.[2][3] It should never be disposed of down the drain or in general waste streams.

Step-by-Step Disposal Protocol:

  • Waste Classification: this compound waste is classified as hazardous.[1]

  • Containerization:

    • Transfer any unused or waste this compound into a suitable, closable, and clearly labeled salvage container.[3]

    • Ensure the container is kept tightly closed to prevent the release of dust or vapors.[1][2][3]

  • Spill Management:

    • Small Spills: Carefully sweep or shovel the spilled material into a designated waste disposal container.[1][2]

    • Large Spills: Use a shovel to place the material into a convenient waste disposal container.[2] Avoid creating dust.

  • Contaminated Materials:

    • Any materials used to clean up spills (e.g., absorbent pads, paper towels) and any contaminated personal protective equipment should also be placed in the hazardous waste container.

    • Contaminated packaging must be disposed of as special waste through a designated collection point.[1]

  • Arranging for Disposal:

    • Contact a licensed and specialized waste disposal company to arrange for the collection and disposal of the containerized waste.[3]

    • Follow all institutional and local guidelines for hazardous waste pickup and disposal.

Hazard Summary and Incompatibilities

To ensure safe handling and storage prior to disposal, be aware of the following hazards and incompatibilities.

Hazard CategoryDescription
Physical State White, solid powder.[1]
Health Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Incompatible Materials Strong oxidizing agents and strong acids.[3]
Hazardous Decomposition Combustion emits toxic fumes of carbon dioxide, carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride (HCl).[1][2][3]
Environmental Hazards Based on available data, the classification criteria for environmental hazards are not met.[1] However, release into the environment should be avoided.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment cluster_spill Spill Response cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Transfer Waste to a Labeled, Closable Container B->C Proceed with Disposal E Small Spill: Sweep into waste container B->E In Case of Spill F Large Spill: Shovel into waste container B->F In Case of Spill D Include Contaminated Materials (e.g., packaging) C->D G Store Container in a Secure, Designated Area D->G E->C F->C H Arrange for Collection by a Licensed Waste Disposal Company G->H I Follow Local and Institutional Regulations H->I

Figure 1. Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling H-DL-Ala-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for H-DL-Ala-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of this compound, ensuring laboratory safety and operational integrity.

This document provides critical safety and logistical information for the handling of this compound (CAS No: 13515-97-4), also known as DL-Alanine methyl ester hydrochloride. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to protect against potential hazards which include skin, eye, and respiratory irritation.[1][2][3] The following table summarizes the recommended PPE.

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Eye and Face Protection Safety glasses with side-shields.[4]Chemical splash goggles or a face shield.[1][5]
Hand Protection Disposable nitrile gloves.[4][6]Double-gloving or wearing chemically resistant gloves.
Body Protection Laboratory coat.[4]A full suit for extensive handling.[1]
Respiratory Protection Use in a well-ventilated area or fume hood.[2]A dust respirator or a self-contained breathing apparatus (SCBA) for emergencies or in areas with poor ventilation.[1][2]
Foot Protection Closed-toe shoes.[4]Chemical-resistant boots for spill response.[1]
Operational and Handling Plan

Proper handling procedures are critical to minimize exposure and maintain the integrity of the compound.

Engineering Controls:

  • Utilize process enclosures, local exhaust ventilation, or a fume hood to control airborne levels of dust or mist.[1][2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned.[4]

  • Dispensing: Avoid the formation and spread of dust in the air.[2] Do not breathe in the dust.[1]

  • Contact Avoidance: Avoid direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[2][3]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, smoking, or using the lavatory.[1][3] Contaminated clothing should be removed and washed before reuse.[7]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Keep the container tightly closed.[1][2][3]

  • The product is hygroscopic; take precautions to avoid contact with atmospheric moisture. Storing under an inert atmosphere like Argon is recommended.[2][3]

  • For long-term storage, refer to specific product recommendations, which may include refrigeration.[3][8]

Spill Management:

  • Small Spills: Use appropriate tools to sweep up the spilled solid and place it into a suitable, labeled container for disposal.[1][7]

  • Large Spills: Use a shovel to place the material into a convenient waste disposal container.[1] Ensure adequate ventilation and wear appropriate PPE during cleanup.[7]

Disposal:

  • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

  • Transfer the material to a suitable container and arrange for collection by a specialized disposal company.[2]

  • Dispose of contaminated packaging as special waste in compliance with local and national regulations.[2][3]

Emergency Procedures: First Aid

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][3][9]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes. If skin irritation persists, call a physician.[1][2][3][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Consult a doctor.[1][2][3][9]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[1][3][9]

Workflow for Safe Handling of this compound

The following diagram outlines the procedural flow for safely managing this compound within a laboratory setting, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal A Assess Hazards & Review SDS B Select & Don Appropriate PPE A->B C Work in Ventilated Area (Fume Hood) B->C D Weigh & Handle Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F I Store in Tightly Sealed Container E->I Unused Material J Dispose of Waste via Licensed Contractor E->J Contaminated Waste G Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.